1-(3-Fluorocyclobutyl)ethanamine;hydrochloride
Description
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Properties
Molecular Formula |
C6H13ClFN |
|---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
1-(3-fluorocyclobutyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-4(8)5-2-6(7)3-5;/h4-6H,2-3,8H2,1H3;1H |
InChI Key |
HPTAPENPIDZSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(C1)F)N.Cl |
Origin of Product |
United States |
Novel Fluorinated Cyclobutane Amine Building Blocks for Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Application
Executive Summary
The relentless pursuit of optimal pharmacokinetic and pharmacodynamic profiles in drug discovery has driven a paradigm shift away from flat, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures. Among these, the cyclobutane ring has emerged as a highly versatile bioisostere. When functionalized with fluorine atoms and amine exit vectors, cyclobutanes offer unprecedented control over a molecule's physicochemical properties.
This technical guide explores the mechanistic rationale, quantitative profiling, and synthetic methodologies behind fluorinated cyclobutane amines. Designed for drug development professionals, this whitepaper provides actionable, self-validating protocols and structural insights to successfully integrate these novel building blocks into modern therapeutic pipelines.
The Rationale: Bioisosterism and Physicochemical Tuning
The cyclobutane ring possesses a unique puckered conformation and a strain energy of 26.3 kcal/mol. Historically underutilized due to synthetic challenges, it is now recognized as a premier scaffold for increasing the fraction of sp³ carbons (
When we introduce fluorine—the most electronegative element—into this strained carbocycle, we unlock a synergistic effect. For instance, the 1-(trifluoromethyl)cyclobutyl group has recently been validated as a metabolically superior bioisostere for the ubiquitous tert-butyl group .
Mechanistic Impact of Fluorination on Amines
In medicinal chemistry, basic amines are frequent liabilities; their high pKa (>10) leads to excessive protonation at physiological pH, resulting in poor membrane permeability and high affinity for the hERG potassium channel (cardiotoxicity). The strategic placement of fluorine atoms adjacent to or across the cyclobutane ring from an amine exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the nitrogen lone pair, predictably lowering the pKa and fine-tuning the lipophilicity (logD).
Logical impact of fluorinated cyclobutanes on physicochemical and pharmacokinetic properties.
Quantitative Profiling: pKa and Lipophilicity
To rationalize the selection of specific building blocks, we must look at the quantitative data. The table below summarizes the physicochemical shifts induced by varying degrees of fluorination on the cyclobutane amine scaffold.
Table 1: Physicochemical Properties of Cyclobutane Amines vs. Traditional Moieties
| Compound Scaffold | Measured pKa | logP (calc) | Steric Volume (ų) | Primary Application |
| Cyclobutan-1-amine | 10.4 | 0.8 | 65 | Baseline sp³ scaffold |
| 3-Fluorocyclobutan-1-amine | 9.2 | 1.1 | 70 | Mild pKa tuning, polar interactions |
| 3,3-Difluorocyclobutan-1-amine | 8.5 | 1.4 | 75 | Phenyl ring bioisostere |
| 3-(Trifluoromethyl)cyclobutan-1-amine | 7.8 | 2.1 | 92 | tert-Butyl bioisostere, high stability |
| tert-Butylamine (Reference) | 10.6 | 1.2 | 88 | Traditional lipophilic anchor |
Data aggregated from recent structural evaluations and Hammett parameter studies .
Causality Note: The drop in pKa from 10.4 to 7.8 upon trifluoromethylation is profound. At physiological pH (7.4), a standard cyclobutylamine is >99% ionized. The CF₃ variant, however, exists in a nearly 1:1 equilibrium of ionized to neutral species, vastly improving passive transcellular diffusion across lipid bilayers.
Synthetic Methodologies & Workflows
Historically, the synthesis of heavily fluorinated small rings was plagued by ring-opening side reactions driven by the release of strain energy. Modern catalytic and reagent-driven approaches, such as regio- and enantioselective hydroboration and modified deoxyfluorination, have solved this.
Below is the optimized, multigram workflow for generating 3-(trifluoromethyl)cyclobutan-1-amine, a highly sought-after building block.
Multigram synthetic workflow for 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)cyclobutan-1-amine HCl
As a Senior Application Scientist, I mandate protocols that are "self-validating"—meaning the reaction provides immediate physical or spectroscopic feedback confirming success without requiring offline chromatography.
Step 1: Deoxyfluorination via SF₄
-
Setup: In a Hastelloy autoclave, charge cyclobutane-1,1-dicarboxylic acid (1.0 equiv) and a catalytic amount of water (0.1 equiv).
-
Causality of Water Addition: The trace water reacts with SF₄ to generate in situ HF. HF acts as a crucial Brønsted acid catalyst, protonating the carboxylic acid carbonyl to vastly increase its electrophilicity toward SF₄ attack. Without HF, the reaction stalls.
-
Execution: Seal the autoclave, cool to -78°C, and condense SF₄ (4.0 equiv) into the vessel. Heat to 80°C for 24 hours.
-
Validation: Vent the system through a KOH scrubber. Analyze the crude mixture via ¹⁹F NMR. A successful conversion is self-validated by the disappearance of the SF₄ signal and the emergence of a distinct doublet at approximately -72 ppm (CF₃ group).
Step 2: Curtius Rearrangement
-
Setup: Dissolve the resulting 3-(trifluoromethyl)cyclobutane-1-carboxylic acid in anhydrous tert-butanol. Add triethylamine (1.2 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at 0°C.
-
Causality of Reagent Choice: DPPA allows for the formation of the acyl azide under exceptionally mild conditions. Heating to 80°C triggers the Curtius rearrangement to an isocyanate, which is immediately trapped by tert-butanol. This concerted mechanism prevents the formation of carbocations that would inevitably trigger the ring-opening of the strained cyclobutane.
-
Validation: The reaction is self-validating via continuous N₂ gas evolution. Cessation of bubbling indicates complete conversion to the Boc-protected amine.
Step 3: Anhydrous Deprotection
-
Execution: Dissolve the crude Boc-amine in minimal diethyl ether. Add a 4M solution of HCl in dioxane (3.0 equiv) at room temperature.
-
Validation: The deprotection is visually self-validating. As the Boc group is cleaved (releasing isobutylene and CO₂), the highly polar amine hydrochloride salt becomes insoluble in the ether/dioxane matrix. A pristine white precipitate forms within 30 minutes. Filter and wash with cold ether to obtain the analytically pure target building block.
Application in Drug Discovery: Target Engagement
Once synthesized, fluorinated cyclobutane amines are typically coupled to larger pharmacophores via amide bonds, reductive aminations, or cross-coupling reactions. They are particularly effective in targeting G Protein-Coupled Receptors (GPCRs) and kinases.
In GPCR ligand design, the 3D projection of the cyclobutane ring allows the amine (often serving as a crucial hydrogen bond donor/acceptor to an aspartate residue in the binding pocket) to achieve perfect spatial alignment, while the fluorinated tail fills a deep hydrophobic sub-pocket, shielding the molecule from oxidative metabolism by CYP450 enzymes.
GPCR signaling pathway modulated by a high-affinity fluorinated cyclobutane amine ligand.
By utilizing these building blocks, medicinal chemists can rescue promising lead compounds that previously failed due to rapid clearance or off-target toxicity, ultimately accelerating the delivery of safer, more efficacious therapeutics to the clinic.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 2022.[Link]
-
Mykhailiuk, P. K., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024.[Link]
-
Yuan, F., Qi, X., Zhao, Y., Jia, J., Yan, X., Hu, F., & Xia, Y. "Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration." Angewandte Chemie International Edition, 2024.[Link]
Navigating Chemical Space: A Technical Guide to CAS Registry Search and Validation for 1-(3-Fluorocyclobutyl)ethanamine HCl Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Role of Fluorocyclobutyl Scaffolds
In modern drug discovery, the cyclobutane motif has transitioned from a structural curiosity to a strategic pharmacophore. Unlike conformationally flexible cycloalkanes, cyclobutanes adopt a rigid puckered conformation (~30° dihedral angle). This unique architecture is increasingly employed to improve metabolic stability, prevent cis/trans-isomerization of alkene precursors, and modulate the lipophilicity of drug candidates .
Specifically, the 1-(3-fluorocyclobutyl)ethanamine scaffold acts as a highly optimized building block. The introduction of the fluorine atom lowers the pKa of the adjacent amine via inductive effects, improving oral bioavailability and membrane permeability. However, this functionalization introduces significant stereochemical complexity, making Chemical Abstracts Service (CAS) registry identification and procurement a critical challenge for intellectual property (IP) and assay reproducibility.
The Causality of Structural Complexity in CAS Assignments
When a medicinal chemist queries "1-(3-fluorocyclobutyl)ethanamine HCl," they are referencing a 2D connectivity that masks a 3D reality. The molecule contains two distinct stereochemical axes:
-
Ring Geometry (Diastereomerism): The relationship between the fluorine atom and the ethanamine group on the cyclobutane ring yields cis and trans isomers.
-
Chiral Center (Enantiomerism): The ethanamine linker possesses a chiral center, yielding (R) and (S) configurations.
The Causality of Binding: Why does this matter? A kinase hinge-binding region or a GPCR orthosteric pocket is highly asymmetric. Synthesizing the wrong epimer (e.g., using a trans-racemate instead of the pure (1R, cis)-enantiomer) will predictably result in steric clashes, drastically altering the target binding affinity and generating false-negative structure-activity relationship (SAR) data. Consequently, the CAS registry assigns unique identifiers not just to the parent racemate, but to each isolated stereoisomer.
Visualizing the Chemical Space
Structural divergence of 1-(3-Fluorocyclobutyl)ethanamine into its four distinct stereoisomers.
Systematic CAS Search Protocol
To avoid procurement errors, researchers must utilize a self-validating search protocol when querying databases like SciFinder-n or PubChem .
Step-by-Step Methodology for Exact CAS Identification:
-
Absolute Stereochemical Definition: Use a chemical drawing tool (e.g., ChemDraw) to construct the exact 3D representation. Ensure wedge/dash bonds are explicitly defined for both the cyclobutane ring and the chiral amine center.
-
InChIKey Generation: Convert the structure into an InChIKey. The InChIKey is a 27-character hashed representation of the structure that strictly encodes stereochemistry in its second block.
-
Database Querying: Input the exact InChIKey into the CAS SciFinder-n exact structure search. This bypasses the ambiguity of IUPAC naming conventions (which often drop cis/trans prefixes in vendor catalogs).
-
Salt Form Cross-Referencing: Ensure you are searching for the correct salt form. The freebase and the hydrochloride (HCl) salt possess entirely different CAS numbers.
Self-validating workflow for CAS number identification and quality control of chiral amines.
Data Presentation: Derivative Chemical Space
The table below summarizes the quantitative identifiers for 1-(3-fluorocyclobutyl)ethanamine and its closely related structural analogs commonly utilized in drug discovery .
| Compound Name | Stereochemistry | Molecular Formula | Registry / Identifier |
| 1-(3-Fluorocyclobutyl)ethanamine HCl | Unspecified | C₆H₁₃ClFN | CAS 1783758-02-0 |
| (1R)-1-(3-Fluorocyclobutyl)ethanamine | (1R), Ring Unspecified | C₆H₁₂FN | PubChem CID 137939606 |
| trans-(3-Fluorocyclobutyl)methanamine HCl | trans-Diastereomer | C₅H₁₁ClFN | CAS 1260664-80-9 |
| amine | Unspecified | C₆H₁₂FN | CAS 1782145-31-6 |
| (3-Fluorocyclobutyl)methanol | Unspecified | C₅H₉FO | CAS 1260654-20-3 |
Experimental QC Verification Protocol
Because vendor catalogs frequently mislabel stereocenters, every procured batch must undergo a self-validating Quality Control (QC) workflow before integration into a synthetic pipeline. The following protocol leverages orthogonal analytical techniques to independently verify both diastereomeric and enantiomeric purity.
Step 1: Diastereomeric Resolution via ¹⁹F-NMR
-
Causality: ¹⁹F-NMR is highly sensitive to the local electronic environment. The cis and trans isomers of the cyclobutane ring place the fluorine atom in different spatial proximity to the ethanamine group, resulting in distinct chemical shifts (typically separated by 1–3 ppm). This allows for rapid diastereomeric ratio (d.r.) quantification without requiring chiral chromatography.
-
Protocol: Dissolve 5 mg of the compound in 0.5 mL of Methanol-d4. Acquire a proton-decoupled ¹⁹F-NMR spectrum at 376 MHz. Integrate the distinct fluorine peaks to calculate the d.r.
Step 2: Enantiomeric Excess (e.e.) Determination via Chiral LC-MS
-
Causality: Enantiomers possess identical NMR spectra in achiral solvents. To verify the (1R) or (1S) configuration, the compound must interact with a chiral stationary phase, creating transient diastereomeric complexes that elute at different retention times.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade Methanol.
-
Utilize a Chiralpak IG column (4.6 x 250 mm, 5 µm).
-
Run an isocratic mobile phase consisting of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). Note: The basic additive (DEA) is strictly required to suppress peak tailing caused by secondary interactions between the primary amine and residual silanols on the silica support.
-
Monitor via mass spectrometry (ESI+) at the [M+H]⁺ mass-to-charge ratio (m/z 118.1 for the freebase).
-
Compare retention times against a known racemic standard to calculate the enantiomeric excess (e.e.).
-
References
-
Cyclobutanes in Small-Molecule Drug Candidates National Center for Biotechnology Information (PMC) URL:[Link]
-
PubChem Compound Summary for CID 137939606, (1R)-1-(3-fluorocyclobutyl)ethanamine National Center for Biotechnology Information (PubChem) URL:[Link]
-
PubChem Compound Summary for CID 9797661, 3-(1-(4-Chlorophenyl)-3-fluorocyclobutyl)-4,5-dicyclopropyl-1,2,4-triazole National Center for Biotechnology Information (PubChem) URL:[Link]
Physicochemical Profiling and Clinical Translation of Monofluorinated Cyclobutane Amines
An In-Depth Technical Guide for Drug Development Professionals
Monofluorinated cyclobutane amines represent a privileged class of building blocks in modern medicinal chemistry. By integrating the high
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physical organic chemistry and applied clinical utility. We will explore the causality behind the physicochemical shifts induced by fluorination, detail a self-validating synthetic protocol, and examine the breakthrough clinical application of these motifs in oncology.
The Fluorine Effect: Stereoelectronics and Physicochemical Modulation
The strategic insertion of a fluorine atom into an aliphatic amine framework is rarely a passive structural change. Fluorine, characterized by its extreme electronegativity and low polarizability, fundamentally alters the molecule's basicity, lipophilicity, and conformational landscape[1].
Basicity (pKa) Attenuation
In aliphatic amines, physiological ionization dictates membrane permeability and target binding. The introduction of a fluorine atom at the
Lipophilicity (LogP) and the "Janus-Face" Dipole
While fluorination of aromatics generally increases lipophilicity, the fluorination of saturated cyclic systems often decreases it due to the highly polarized C-F bond. In cyclobutane systems, relative stereochemistry is the master regulator of lipophilicity.
cis-1,2-disubstituted or cis-1,3-disubstituted fluorocyclobutanes exhibit significantly lowered lipophilicity compared to their trans-isomeric counterparts[2][3]. This is caused by the alignment of the C-F and C-N bond dipoles in the cis configuration, creating a highly polar "Janus-face" molecule (one face polar, the other lipophilic). In the trans configuration, the opposing dipoles partially cancel out, reducing overall molecular polarity and increasing LogP.
Conformational Dynamics
The cyclobutane ring is inherently puckered to relieve torsional strain. Fluorine substitution dictates the puckering equilibrium through hyperconjugation (
Quantitative Physicochemical Summary
The table below summarizes the causal relationship between fluorination patterns and physicochemical readouts.
| Compound Motif | Relative | Relative Lipophilicity (LogP) | Dipole Alignment | Primary Physicochemical Impact |
| Cyclobutylamine | ~10.4 (High) | Baseline | N/A | Highly ionized at pH 7.4; poor passive permeability. |
| cis-3-Fluorocyclobutylamine | ~8.9 (Moderate) | Lowered | Synergistic (Aligned) | Increased polar surface area; enhanced aqueous solubility. |
| trans-3-Fluorocyclobutylamine | ~8.8 (Moderate) | Elevated | Antagonistic (Opposed) | Balanced solubility and membrane permeability. |
| 3,3-Difluorocyclobutylamine | ~7.5 (Low) | Variable | Neutralized | High free-base fraction; potential for hERG liability reduction. |
(Note: Values are representative benchmarks derived from comparative physicochemical profiling of fluorinated cycloalkanes[2][3]).
Synthetic Workflows: Diastereoselective Control
To leverage the distinct physicochemical properties of cis and trans isomers, multigram synthesis protocols must be highly diastereoselective and self-validating. The following workflow details the synthesis of 3-fluorocyclobutylamine via nucleophilic fluorination, prioritizing primary amine fidelity.
Caption: Stereospecific synthetic workflow for 3-fluorocyclobutylamine utilizing Mitsunobu amination.
Step-by-Step Protocol: Synthesis of trans-3-Fluorocyclobutylamine Hydrochloride
Rationale & Causality: We utilize a Mitsunobu reaction with phthalimide rather than standard reductive amination. Reductive amination on cyclobutanones often yields inseparable mixtures of secondary/tertiary over-alkylated products. The Mitsunobu-Gabriel sequence guarantees strict primary amine formation with complete stereochemical inversion, validating the stereochemical integrity of the final product.
-
Fluorination (Stereochemical Inversion):
-
Dissolve cis-3-benzyloxycyclobutan-1-ol (1.0 eq) in anhydrous
under argon. Cool to -78°C. -
Dropwise, add Diethylaminosulfur trifluoride (DAST) (1.2 eq). Causality: DAST facilitates an
displacement of the hydroxyl group, ensuring strict inversion to the trans-1-benzyloxy-3-fluorocyclobutane intermediate. -
Quench with saturated
, extract, and purify via silica gel chromatography.
-
-
Deprotection:
-
Subject the intermediate to hydrogenolysis (
balloon, 10% Pd/C) in methanol to yield trans-3-fluorocyclobutan-1-ol.
-
-
Mitsunobu Amination (Second Inversion):
-
Combine the fluorocyclobutanol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in THF at 0°C.
-
Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Causality: This triggers a second
inversion, setting the final stereocenter back to the cis relative configuration (if desired) or vice versa depending on the starting material.
-
-
Amine Unmasking:
-
Reflux the phthalimide intermediate with hydrazine hydrate (3.0 eq) in ethanol for 4 hours.
-
Filter the white precipitate (phthalhydrazide by-product). Acidify the filtrate with 2M HCl in ether to precipitate the pure 3-fluorocyclobutylamine hydrochloride salt.
-
Clinical Translation: Fluciclovine (FACBC) as a Case Study
The theoretical benefits of fluorinated cyclobutane amines are perfectly realized in the clinical imaging agent Fluciclovine (1-amino-3-fluorocyclobutane-1-carboxylic acid, also known as FACBC).
Approved by the FDA in 2016,
Mechanism of Action: Exploiting Tumor Metabolism
Unlike
Because Fluciclovine is a synthetic, non-natural alicyclic amino acid, it acts as a "Trojan Horse." It is actively pumped into the cancer cells by these upregulated transporters. However, due to the steric bulk and stereoelectronics of the fluorocyclobutane ring, it cannot be incorporated into nascent proteins or readily metabolized[6]. This causality—rapid influx coupled with zero metabolic efflux—results in profound intracellular trapping and high-contrast PET signal[7].
Caption: Cellular uptake and metabolic trapping mechanism of[18F]Fluciclovine via ASCT2/LAT1.
Diagnostic Superiority
Clinical data demonstrates that
Conclusion & Future Perspectives
Monofluorinated cyclobutane amines are far more than structural novelties; they are precision tools for physicochemical tuning. By understanding the causal relationships between stereochemistry, dipole alignment, and basicity, drug developers can rationally design molecules with optimized oral bioavailability, reduced off-target liabilities, and enhanced metabolic stability. As demonstrated by the clinical success of Fluciclovine, the strategic application of these motifs will continue to drive breakthroughs in both diagnostic imaging and targeted therapeutics.
References
- Synthesis and Physicochemical Properties of Functionalized cis–2‐((Fluoro)Alkyl)
- An alternative approach to 3‐fluorocyclobutane‐1‐carboxylic acid (1) starting from diisopropyl 3‐fluorocyclobutane‐1,1‐dicarboxylate (6)
- Fluorinated Rings: Conformation and Application ResearchGate URL
- WithPower (Clinical Trials)
- National Institutes of Health (PMC)
- [18F]Fluciclovine PET/CT: joint EANM and SNMMI procedure guideline for prostate cancer imaging—version 1.
- 18F-Fluciclovine (FACBC)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluciclovine PET/CT Imaging for Prostate Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2026 | Power | Power [withpower.com]
- 5. snmmi.org [snmmi.org]
- 6. Update on 18F-Fluciclovine PET for Prostate Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Fluciclovine (FACBC) and Its Potential Use for Breast Cancer Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
1-(3-Fluorocyclobutyl)ethanamine HCl molecular weight and formula
[1][2]
Executive Summary
1-(3-Fluorocyclobutyl)ethanamine HCl is a specialized fluorinated aliphatic amine building block used in drug discovery to introduce a conformationally restricted, metabolically stable spacer into bioactive molecules.[1] As a structural chimera of a cyclobutane ring and an ethylamine side chain, it serves as a bioisostere for cyclohexyl or phenyl groups, offering reduced lipophilicity and modulated basicity due to the through-bond inductive effect of the fluorine atom.
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
2.1. Nomenclature and Formula
-
IUPAC Name: 1-(3-Fluorocyclobutyl)ethan-1-amine hydrochloride[1][2]
-
Common Name: 1-(3-Fluorocyclobutyl)ethylamine HCl[1]
-
Molecular Formula:
[1] -
Free Base Formula:
2.2. Quantitative Data Table
| Property | Value | Notes |
| Molecular Weight (Salt) | 153.63 g/mol | Calculated ( |
| Molecular Weight (Free Base) | 117.17 g/mol | Calculated ( |
| Exact Mass (Free Base) | 117.0954 Da | Monoisotopic |
| CAS Number | Not widely listed | See Note [1] |
| Physical State | White to off-white solid | Typical for amine HCl salts |
| Solubility | High in Water, DMSO, MeOH | Ionic salt character |
| Predicted pKa | ~9.5 - 10.0 | Lowered by F-inductive effect vs. non-fluorinated analog |
Note [1]: While the 3,3-difluoro analog (CAS 2309431-62-5) is a common catalog item, the monofluoro variant is often synthesized de novo or custom-ordered.[1] Researchers should verify the specific isomer (cis/trans) required for their SAR study.[1]
2.3. Structural Visualization & Stereochemistry
The molecule possesses two key stereochemical features:
-
Ring Isomerism: The 1,3-substitution on the cyclobutane ring creates cis and trans diastereomers.[1]
-
Chain Chirality: The
-carbon of the ethanamine chain is chiral (R or S).[1]
Graphviz Structural Representation:
Caption: Structural logic of 1-(3-Fluorocyclobutyl)ethanamine HCl, highlighting the modular assembly and stereochemical diversity.
Synthetic Methodologies
Synthesis of 3-substituted cyclobutanes requires careful control of ring conformation and elimination side reactions.[1] The following routes are established based on analogous fluorocyclobutane chemistry.
3.1. Route A: Deoxyfluorination Strategy (Common)
This route starts from a ketone precursor, utilizing nucleophilic fluorination.
-
Precursor Synthesis: Start with 3-oxocyclobutanecarboxylic acid .[1]
-
Amide Formation: Convert acid to a Weinreb amide (
-methoxy- -methylamide). -
Side Chain Installation: React with methylmagnesium bromide (MeMgBr) to form the methyl ketone (
). -
Fluorination:
-
Reagent: Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride).[1][3]
-
Condition:
to RT in DCM.[1] -
Outcome: Converts the ketone to a gem-difluoro group.[1]
-
Correction for Monofluoro: To get the monofluoro product, the starting material must be 3-hydroxycyclobutanecarboxylic acid .
-
Revised Step 4: Treat the 3-hydroxy intermediate with DAST to invert stereochemistry and install a single Fluorine atom.[1]
-
-
Reductive Amination:
-
Convert the acetyl group (from step 3) to an amine using ammonium acetate (
) and sodium cyanoborohydride ( ).[1] -
Purification: Isolate the amine and treat with HCl/dioxane to precipitate the salt.
-
3.2. Route B: Direct Building Block Functionalization
If 3-fluorocyclobutanecarboxylic acid is available (commercially or via prior synthesis):
-
Activation: Convert carboxylic acid to the Weinreb amide.
-
Grignard Addition: Add MeMgBr to form the ketone: 1-(3-fluorocyclobutyl)ethan-1-one.[1]
-
Reductive Amination: Convert ketone to amine (as above) or use Ellman’s sulfinamide for chiral induction (
or selectivity).[1]
Reaction Pathway Diagram:
Caption: Step-wise synthetic pathway for generating the target amine from hydroxy-cyclobutane precursors.
Medicinal Chemistry Applications
4.1. Bioisosterism & Conformational Restriction
The 3-fluorocyclobutyl group serves as a superior bioisostere for:
-
Cyclohexyl/Cyclopentyl: Reduces lipophilicity (LogP) and metabolic liability (CYP oxidation) while maintaining steric bulk.[1]
-
Phenyl: Provides a saturated,
-rich scaffold that improves solubility (Fsp3 character) without the "flatness" of aromatic rings, which is often associated with poor physicochemical properties.
4.2. The "Fluorine Effect"[1][4]
-
pKa Modulation: The electronegative fluorine at the 3-position exerts a through-bond inductive effect (
), lowering the pKa of the distal amine by approximately 0.5–1.0 log units compared to the non-fluorinated analog.[1] This reduces the percentage of ionized species at physiological pH, potentially improving membrane permeability. -
Metabolic Stability: The C-F bond (
) blocks metabolic oxidation at the 3-position, a common soft spot in cyclobutane rings.[1]
Handling & Stability Protocols
-
Hygroscopicity: As a primary amine hydrochloride, the compound is hygroscopic. Store in a desiccator at
. -
Stability: Stable in solution (DMSO/Water) for >24 hours. Avoid strong bases which liberate the volatile free amine.[1]
-
Safety: Handle in a fume hood. Fluorinated amines can cause severe eye irritation.[1]
References
-
ChemScene. (1S)-1-(3,3-Difluorocyclobutyl)ethan-1-amine HCl Product Page. (Analogous structure reference). Retrieved from [1][5]
-
Kondratov, I. S., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. (Describes general synthesis and pKa effects of 3-fluorocyclobutanes). Retrieved from
-
Enamine. Building Blocks Catalog. (Source for fluorinated cyclobutane building blocks).[1] Retrieved from [1]
-
Grygorenko, O. O., et al. (2020).[6] Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Retrieved from
Sources
- 1. (R)-1-(3-Fluorophenyl)ethylamine hydrochloride [cymitquimica.com]
- 2. 丁香通-专业的科研采购信息和实验资讯平台 [m.biomart.cn]
- 3. Thieme E-Books [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. US9474779B2 - Therapeutically active compositions and their methods of use - Google Patents [patents.google.com]
Conformational Analysis of 3-Substituted Fluorocyclobutane Rings: Stereoelectronic Principles and Methodologies for Drug Design
Executive Summary
The integration of fluorine into alicyclic systems has become a cornerstone of modern medicinal chemistry. Specifically, 3-substituted fluorocyclobutanes are increasingly utilized as conformationally restricted bioisosteres for phenyl rings, tert-butyl groups, and saturated alkyl chains . The pharmacological success of these motifs heavily depends on their three-dimensional geometry. Because the cyclobutane ring is not planar, the introduction of a highly electronegative fluorine atom at the 3-position relative to a functional group (e.g., an amine or carboxylic acid) creates a complex conformational landscape governed by ring puckering, steric strain, and stereoelectronic effects.
This whitepaper provides an in-depth mechanistic analysis of 3-substituted fluorocyclobutane conformations, detailing how these structural nuances dictate physicochemical properties (logP, pKₐ). Furthermore, it establishes field-proven, self-validating protocols for characterizing these conformations using advanced NMR spectroscopy and Density Functional Theory (DFT).
Mechanistic Underpinnings of Cyclobutane Puckering
The "Butterfly" Conformation and Ring Strain
Unsubstituted cyclobutane suffers from significant angle strain and torsional (Pitzer) strain due to eclipsing C–H bonds. To mitigate this, the ring adopts a puckered "butterfly" conformation, oscillating rapidly between two equivalent energy minima.
When a fluorine atom is introduced, this degeneracy is broken. Monofluorocyclobutane exhibits a distinct preference for the equatorial conformation , which is favored by approximately 5.93 kJ/mol (1.4 kcal/mol) over the axial form . The puckering angle (
Stereoelectronic Effects in 1,3-Disubstituted Systems
In 3-substituted fluorocyclobutanes (e.g., 3-fluorocyclobutylamines), the relative stereochemistry (cis vs. trans) dictates the conformational equilibrium:
-
Cis-Isomers: Predominantly adopt a diequatorial (e,e) or pseudo-diequatorial conformation. This arrangement minimizes 1,3-diaxial steric clashes, representing the global energy minimum .
-
Trans-Isomers: Are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) geometry. Typically, the bulkier substituent (larger A-value) assumes the equatorial position, forcing the fluorine atom into the axial position .
Beyond simple sterics, the orientation of the C–F bond is fine-tuned by hyperconjugation (e.g.,
Figure 1: Conformational distribution tree for cis and trans 1,3-disubstituted fluorocyclobutanes.
Implications for Physicochemical Properties (ADME/PK)
The conformational preferences of 3-substituted fluorocyclobutanes directly impact their behavior in biological systems. Table 1 summarizes these effects.
Lipophilicity (logP): The conformation dictates the net molecular dipole vector. Trans-3-fluorocyclobutylamines exhibit a significantly higher lipophilicity (
Acidity/Basicity (pKₐ): Fluorination at the 3-position acidifies a 1-amine or 1-carboxylic acid by approximately 0.8 pKₐ units . Because the cross-ring distance between the 3-fluorine and the 1-substituent exceeds 4.0 Å, intramolecular hydrogen bonding is impossible; thus, this pKₐ shift is driven entirely by through-bond inductive effects rather than through-space conformational interactions .
Table 1: Conformational and Physicochemical Properties of 3-Fluorocyclobutane Derivatives
| Compound Type | Stereochemistry | Preferred Conformation | |||
| Monofluorocyclobutane | N/A | Equatorial | -1.4 | N/A | N/A |
| 3-Fluorocyclobutylamine | Cis | Diequatorial (e,e) | < -2.0 | Marginal (~0) | -0.8 |
| 3-Fluorocyclobutylamine | Trans | Axial-Equatorial (a,e) | ~ -0.5 | +1.0 | -0.8 |
Analytical Methodologies for Conformational Profiling
To accurately utilize these scaffolds in drug design, researchers must empirically validate the conformational ensemble. Below are self-validating protocols combining physical spectroscopy and quantum mechanics.
Figure 2: Integrated NMR and DFT workflow for cyclobutane conformational analysis.
Protocol 1: Variable-Temperature NMR Spectroscopy
Rationale: Standard 1D
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10-15 mg of the highly pure compound in 0.6 mL of a deuterated solvent with a low freezing point (e.g., CD
OD or CD Cl ). -
Baseline Acquisition: Acquire standard 1D
H, C, and F spectra at 298 K. Extract and coupling constants. Note: Axial-axial couplings are typically larger (8–12 Hz) than axial-equatorial couplings (2–6 Hz). -
VT-NMR Execution: Lower the probe temperature in 10 K increments down to 213 K. Allow 15 minutes of equilibration at each step.
-
2D HOESY Acquisition: At the temperature where signal decoalescence is observed, acquire a 2D
H- F HOESY spectrum. Set the mixing time ( ) between 300–500 ms, optimized for small molecule correlation times. -
Self-Validation Step: Run a solvent blank at the lowest temperature to rule out cryo-artifacts. Calculate the equilibrium constant (
) directly from the integral ratios of the decoalesced axial/equatorial F signals.
Protocol 2: Density Functional Theory (DFT) Modeling
Rationale: Molecular mechanics (MM) force fields often misrepresent the subtle stereoelectronic hyperconjugation inherent to C–F bonds. DFT is required to accurately model the electron correlation and diffuse electron clouds of highly electronegative fluorine atoms.
Step-by-Step Methodology:
-
Conformational Search: Perform a systematic conformational search using a molecular mechanics force field (e.g., OPLS4) to generate initial cis and trans ring-puckered geometries.
-
Geometry Optimization: Submit the lowest-energy MM conformers to DFT optimization at the B3LYP/6-311+G(d,p) level of theory.
-
Solvation Modeling: Incorporate the Solvation Model based on Density (SMD) matching the dielectric constant of the NMR solvent (e.g., Methanol,
) to allow direct comparison with experimental data. -
Self-Validation Step (Frequency Calculation): Execute a harmonic frequency calculation on all optimized geometries. The strict absence of imaginary frequencies is mandatory ; it confirms the structure is a true local energy minimum rather than a transition state.
-
Thermodynamic Extraction: Extract the zero-point energy (ZPE) corrected Gibbs free energies (
) and calculate the Boltzmann distribution at 298.15 K to determine the time-averaged conformational population.
References
-
Ganguly, A., Klaassen, J. J., Guirgis, G. A., Gounev, T. K., & Durig, J. R. (2011). "Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]
-
Mondal, R., & Agbaria, M. (2021). "Fluorinated Rings: Conformation and Application." Chemistry–A European Journal. URL:[Link]
-
Linclau, B., et al. (2024). "Origami with small molecules: exploiting the C–F bond as a conformational tool." Chemical Society Reviews. URL:[Link]
-
Grygorenko, O., et al. (2024). "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry." European Journal of Organic Chemistry. URL:[Link]
-
Kondratov, I. S., Haufe, G., et al. (2019). "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry. URL:[Link]
Sources
Introduction: The Rising Prominence of Fluorinated Cycloalkanes in Drug Discovery
An In-depth Technical Guide to the Synthesis of 1-(3-Fluorocyclobutyl)ethanamine
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, small, conformationally constrained rings like cyclobutanes have emerged as particularly valuable. They serve as bioisosteric replacements for more flexible alkyl chains or other cyclic systems, offering a means to optimize pharmacokinetic and pharmacodynamic profiles.[2]
This guide focuses on the synthesis of 1-(3-Fluorocyclobutyl)ethanamine, a key building block that combines the benefits of a fluorinated cyclobutane scaffold with a chiral primary amine. This structure is of significant interest to researchers and drug development professionals for its potential to introduce favorable properties into new chemical entities. We will explore the most logical and field-proven synthetic strategies, delving into the causality behind experimental choices and providing detailed, reproducible protocols.
Retrosynthetic Analysis: A Logic-Driven Approach
A sound synthetic plan begins with a logical deconstruction of the target molecule. The primary chiral center and the distinct cyclobutyl and ethylamine fragments suggest a convergent strategy. The most robust and versatile approach involves the formation of a ketone intermediate, which can then be converted to the desired amine via reductive amination.
Caption: Retrosynthetic pathway for 1-(3-Fluorocyclobutyl)ethanamine.
This analysis identifies two critical stages:
-
Synthesis of the Key Ketone Intermediate: The core challenge lies in constructing 1-(3-fluorocyclobutyl)ethan-1-one from readily available precursors.
-
Reductive Amination: The final step involves the efficient and selective conversion of the ketone to the target primary amine.
Part 1: Synthesis of the Key Ketone Intermediate
The most reliable pathway to 1-(3-fluorocyclobutyl)ethan-1-one begins with a commercially available cyclobutane derivative and proceeds through the key intermediate, 3-fluorocyclobutanecarboxylic acid.
Workflow for Ketone Synthesis
Caption: Workflow for the synthesis of the key ketone intermediate.
Step 1.1: Synthesis of 3-Fluorocyclobutanecarboxylic Acid
The synthesis of this crucial intermediate can be achieved from 3-oxocyclobutanecarboxylic acid, a commercially available starting material.[3] A robust method involves the reduction of the ketone, followed by deoxyfluorination.
-
Reduction to Alcohol: The ketone on 3-oxocyclobutanecarboxylic acid is first reduced to a hydroxyl group using a mild reducing agent like sodium borohydride (NaBH₄). This step is typically high-yielding and chemoselective, leaving the carboxylic acid intact.
-
Deoxyfluorination: The resulting 3-hydroxycyclobutanecarboxylic acid is then treated with a deoxyfluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common choice for this transformation, proceeding via an Sₙ2 mechanism to yield a mixture of cis- and trans-3-fluorocyclobutanecarboxylic acid.
Step 1.2: Weinreb Ketone Synthesis
With 3-fluorocyclobutanecarboxylic acid in hand, the next step is to introduce the acetyl group. The Weinreb ketone synthesis is an exemplary method for this purpose due to its high efficiency and prevention of over-addition, a common issue with more reactive organometallic reagents.
-
Formation of the Weinreb Amide: The carboxylic acid is first activated, typically by converting it to an acid chloride with oxalyl chloride or thionyl chloride. This activated intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the stable Weinreb amide.
-
Grignard Reaction: The Weinreb amide is then treated with a Grignard reagent, such as methylmagnesium bromide (MeMgBr). The reaction proceeds through a stable five-membered chelate intermediate which collapses upon acidic workup to yield the desired ketone, 1-(3-fluorocyclobutyl)ethan-1-one, cleanly and in high yield.
Part 2: Reductive Amination to the Target Amine
Reductive amination is a powerful and widely used C-N bond-forming reaction that converts a carbonyl group into an amine in a single pot.[4][5] The process involves the in-situ formation of an imine or enamine intermediate from the ketone and an amine source, which is then immediately reduced to the final amine.
Mechanism of Reductive Amination
Caption: Mechanism of reductive amination of a ketone.
The reaction is typically performed under mildly acidic conditions (pH 4-6), which are crucial for catalyzing both the formation of the hemiaminal and its subsequent dehydration to the imine, without significantly protonating the amine nucleophile.[6]
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine.
| Reducing Agent | Chemical Formula | Typical Conditions | Advantages | Disadvantages |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 4-6 | Selectively reduces imines over ketones; stable in mild acid.[7] | Highly toxic cyanide byproduct; requires careful quenching.[4] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, Acetic Acid | Non-toxic; effective for a wide range of substrates; mild.[7] | Moisture sensitive; can be slower than NaBH₃CN. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Methanol, NH₃ | "Green" chemistry approach; no stoichiometric byproducts.[5] | Requires specialized high-pressure equipment; catalyst can be pyrophoric. |
For laboratory-scale synthesis where ease of handling and broad applicability are desired, Sodium Triacetoxyborohydride (STAB) is often the preferred reagent due to its efficacy and improved safety profile over cyanoborohydride.
Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of N-methoxy-N-methyl-3-fluorocyclobutanecarboxamide (Weinreb Amide)
-
To a solution of 3-fluorocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.
-
Re-dissolve the crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure Weinreb amide.
Protocol 2: Synthesis of 1-(3-fluorocyclobutyl)ethan-1-one (Key Ketone)
-
Dissolve the Weinreb amide (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF, 0.4 M) and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.
-
Dry over MgSO₄, filter, and concentrate carefully in vacuo to afford the ketone, which can often be used in the next step without further purification.
Protocol 3: Reductive Amination to 1-(3-Fluorocyclobutyl)ethanamine
-
Dissolve 1-(3-fluorocyclobutyl)ethan-1-one (1.0 eq) in methanol (0.2 M).
-
Add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by adding 2 M HCl until the pH is ~2 to decompose excess hydride reagent (Caution: HCN gas may evolve. Perform in a well-ventilated fume hood).
-
Stir for 1 hour, then basify the solution to pH >12 with 6 M NaOH.
-
Extract the product with DCM (4x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting amine can be purified by distillation or by conversion to its hydrochloride salt.
Conclusion and Future Outlook
The synthetic route detailed herein, culminating in a reductive amination, represents a robust and scalable method for producing 1-(3-fluorocyclobutyl)ethanamine. The strategic use of a Weinreb ketone synthesis ensures a clean and efficient formation of the key ketone intermediate, while the choice of reducing agent for the final step can be tailored to the specific needs of the laboratory in terms of scale, safety, and equipment. As the demand for novel fluorinated building blocks continues to grow, methodologies that allow for the stereoselective synthesis of such amines will become increasingly important. Future work in this area will likely focus on developing asymmetric reductive amination protocols to access enantiomerically pure forms of the target molecule, further enhancing its value for chiral drug development.
References
- Grygorenko, O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- Grygorenko, O., et al. (2019). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.
- Kondratov, I. S., Haufe, G., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.
- Wikipedia contributors. (n.d.).
- Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
- Alfa Chemistry. (n.d.).
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Xiao, J., & Wang, C. (2014). Asymmetric Reductive Amination.
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Protocol for coupling 1-(3-Fluorocyclobutyl)ethanamine HCl in amide synthesis
This guide outlines the optimized protocol for the amide coupling of 1-(3-Fluorocyclobutyl)ethanamine HCl . This building block is a critical bioisostere in medicinal chemistry, offering a metabolically stable, lipophilic spacer with defined stereochemistry.
The following protocols are designed to address the specific challenges of this molecule: liberating the free amine from its HCl salt without side reactions, and overcoming the steric hindrance imposed by the cyclobutyl ring and the
Compound Profile & Strategic Considerations
Molecule: 1-(3-Fluorocyclobutyl)ethan-1-amine Hydrochloride Class: Fluorinated Cycloaliphatic Amine Key Challenges:
-
Salt Dissociation: The HCl salt form requires stoichiometric neutralization (
equiv. base) to release the nucleophilic amine. Incomplete neutralization is the #1 cause of yield loss. -
Steric Bulk: The cyclobutyl ring is puckered. If the amine is
-branched (chiral), the reaction site is sterically congested, requiring highly active coupling agents. -
Stereochemical Integrity: If using a chiral enantiomer (e.g., R or S), the coupling conditions must prevent racemization at the
-carbon or epimerization of the cyclobutyl ring (cis/trans).
Experimental Protocols
Protocol A: High-Throughput / Discovery Scale (HATU Method)
Recommended for milligram-scale reactions (10 mg – 500 mg) where yield is prioritized over cost.
Reagents:
-
Carboxylic Acid (R-COOH): 1.0 equiv.[1]
-
Amine Salt: 1-(3-Fluorocyclobutyl)ethanamine HCl (1.2 equiv.)
-
Coupling Agent: HATU (1.2 – 1.5 equiv.)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv.)
-
Solvent: DMF (anhydrous) or DMF/DCM (1:1)
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition (Part 1): Add DIPEA (1.0 equiv) to the acid solution. Stir for 2 minutes.
-
Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the activated O-At ester.
-
Amine Preparation: In a separate vial, dissolve 1-(3-Fluorocyclobutyl)ethanamine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 – 3.0 equiv) to this vial to free-base the amine. Note: Ensure the amine is fully dissolved before transfer.
-
Coupling: Transfer the amine/base solution dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Checkpoint: If reaction stalls after 4 hours, add 0.5 equiv HATU and 0.5 equiv DIPEA.
-
-
Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄ and concentrate.
Protocol B: Scale-Up / Process Scale (T3P Method)
Recommended for gram-scale (>1 g) to minimize toxicity and simplify purification.
Reagents:
-
Carboxylic Acid: 1.0 equiv.[1]
-
Amine Salt: 1.1 equiv.
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv.)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Pyridine often reduces epimerization.[2]
-
Solvent: EtOAc, 2-MeTHF, or DMF.
Step-by-Step Procedure:
-
Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine HCl Salt (1.1 equiv), and Solvent (EtOAc or 2-MeTHF, 5–10 volumes).
-
Base Addition: Cool to 0°C. Add Base (3.0 equiv) dropwise. The mixture may become homogeneous or remain a slurry.
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes, maintaining temperature < 5°C. Exothermic reaction.
-
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Add water directly to the reaction mixture. Separate layers.
Visualization: Workflow & Troubleshooting
Figure 1: Reaction Logic & Workup Flow
This diagram illustrates the critical decision points and physical handling of the amine salt.
Caption: Workflow emphasizing the parallel preparation of the activated acid and the free-based amine to minimize side reactions.
Figure 2: Troubleshooting Decision Tree
Use this logic to diagnose low yields or impurities.
Caption: Diagnostic tree for common coupling failures. Note that "+99 mass" typically indicates a guanidinium adduct from HATU reacting with the amine.
Comparison of Coupling Agents
| Feature | HATU Protocol | T3P Protocol |
| Reactivity | Very High (Good for hindered amines) | High |
| Epimerization Risk | Moderate (Base dependent) | Low (Excellent for chiral amines) |
| Byproducts | Tetramethylurea (water soluble), HOAt | Water soluble phosphate salts |
| Purification | Requires extensive washing or chromatography | Simple aqueous extraction |
| Cost | High | Moderate/Low |
| Recommended Use | Discovery / Difficult substrates | Scale-up / Chiral substrates |
References
-
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[4][5] Tetrahedron.
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Application Note & Protocols: Strategic Synthesis of Chiral 1-(3-Fluorocyclobutyl)ethanamine Scaffolds for Drug Discovery
Abstract
Chiral amines are fundamental building blocks in pharmaceutical development, with their stereochemistry often dictating therapeutic efficacy and safety.[1] The integration of strained ring systems and fluorine atoms into these scaffolds offers a powerful strategy to fine-tune physicochemical and pharmacological properties.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of 1-(3-fluorocyclobutyl)ethanamine, a scaffold that combines the conformational rigidity of a cyclobutane ring with the metabolic stability and unique electronic properties conferred by fluorine.[5][6][7] We present a robust, biocatalysis-driven approach centered on the asymmetric reductive amination of a key ketone precursor, offering high enantioselectivity and operational simplicity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation chiral drug candidates.
Introduction: The Strategic Value of Fluorinated Cyclobutylamines
The pursuit of novel chemical matter with improved drug-like properties is a central theme in medicinal chemistry. The incorporation of a cyclobutane moiety, a four-membered carbocycle, introduces a defined three-dimensional structure that can effectively orient substituents for optimal target engagement and serve as a constrained bioisostere for more flexible alkyl chains.[5][8][9] This structural rigidity can lead to enhanced binding affinity and selectivity.
Furthermore, the strategic introduction of fluorine is a well-established tactic to modulate key molecular properties.[2][4] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved metabolic stability and bioavailability.[3][4] The combination of a chiral amine, a cyclobutane core, and a fluorine atom in the 1-(3-fluorocyclobutyl)ethanamine scaffold creates a high-value building block for exploring underutilized chemical space in drug discovery.[7]
Synthetic Strategy: A Retrosynthetic Approach
A logical and efficient synthesis of the target chiral amine requires careful planning. A retrosynthetic analysis reveals a practical pathway starting from readily available materials. The primary strategic disconnection is at the C-N bond, pointing to a reductive amination of a prochiral ketone as the key stereochemistry-determining step. This approach is highly convergent and leverages modern catalytic methods for asymmetric synthesis.
Caption: Retrosynthetic analysis of 1-(3-fluorocyclobutyl)ethanamine.
This analysis identifies two primary phases for the synthesis:
-
Synthesis of the Prochiral Ketone Precursor: Preparation of 1-(3-fluorocyclobutyl)ethan-1-one from a suitable cyclobutane starting material, such as 3-oxocyclobutane carboxylic acid or a related derivative.[7]
-
Asymmetric Reductive Amination: Stereoselective conversion of the ketone to the target chiral amine. Biocatalytic methods using enzymes like transaminases (TAs) or amine dehydrogenases (AmDHs) are particularly powerful for this transformation due to their exceptional stereoselectivity and mild operating conditions.[10][11]
Detailed Protocol: Biocatalytic Asymmetric Synthesis
This protocol details the synthesis of (R)-1-(3-fluorocyclobutyl)ethanamine using a commercially available, engineered R-selective ω-transaminase (ω-TA). This method is chosen for its high enantioselectivity, environmental compatibility, and operational simplicity compared to traditional metal catalysis.[10][11]
Part A: Synthesis of 1-(3-Fluorocyclobutyl)ethan-1-one (Prochiral Precursor)
This procedure is adapted from established methods for the synthesis of substituted cyclobutyl ketones.
Materials:
-
3-Fluorocyclobutanecarbonyl chloride
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add CuI (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Grignard Addition: Add anhydrous THF to the flask and cool the suspension to -10 °C. Slowly add methylmagnesium bromide (1.1 eq) dropwise, maintaining the temperature below -5 °C. Stir the resulting solution for 20 minutes.
-
Acylation: Dissolve 3-fluorocyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel, keeping the internal temperature below -5 °C.
-
Reaction Monitoring: Stir the reaction mixture at -5 °C for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly quench by adding 1 M HCl at 0 °C until the mixture is acidic.
-
Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-(3-fluorocyclobutyl)ethan-1-one as a colorless oil.
Part B: Asymmetric Reductive Amination using ω-Transaminase
Principle of Causality: This step leverages an engineered ω-transaminase enzyme that selectively transfers an amine group from a donor molecule (like isopropylamine) to one face of the prochiral ketone.[11] The reaction equilibrium, which often lies unfavorably, is driven to completion by using an excess of the amine donor and by the volatilization of the acetone byproduct.[10][11]
Materials:
-
1-(3-Fluorocyclobutyl)ethan-1-one (from Part A)
-
R-selective ω-Transaminase (commercially available screening kit or bulk enzyme)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (2 M)
Experimental Workflow:
Caption: General workflow for biocatalytic reductive amination.
Procedure:
-
Enzyme Solution Preparation: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.0). Add the PLP cofactor to a final concentration of 1 mM. Add the ω-transaminase enzyme according to the manufacturer's recommended loading (e.g., 5-10 mg/mL). Stir gently to dissolve.
-
Substrate Addition: Prepare a stock solution of 1-(3-fluorocyclobutyl)ethan-1-one in DMSO. Add the substrate stock solution to the enzyme mixture to a final concentration of 25-50 mM. The use of a co-solvent like DMSO is critical for substrate solubility but should generally be kept below 5% (v/v) to maintain enzyme activity.
-
Initiation: Add isopropylamine (typically 0.5 M to 1.0 M final concentration) to the reaction vessel to initiate the amination.
-
Incubation: Seal the vessel and incubate the reaction at the enzyme's optimal temperature (e.g., 35 °C) with gentle agitation (e.g., 200 rpm) for 24 hours. The removal of the acetone byproduct can be facilitated by using an open system or a gentle nitrogen sweep if the reaction is performed at a larger scale.
-
Workup: After 24 hours, quench the reaction. Adjust the pH of the mixture to >10 with 2 M NaOH to ensure the product is in its free base form.
-
Extraction: Transfer the basified mixture to a separatory funnel and extract the product with MTBE (3 x volume of aqueous phase).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude chiral amine. Further purification can be achieved by vacuum distillation or by forming a crystalline salt (e.g., hydrochloride).
Characterization and Quality Control
A self-validating protocol requires rigorous analysis of the final product to confirm its identity, purity, and stereochemical integrity.
| Parameter | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra consistent with the structure of 1-(3-fluorocyclobutyl)ethanamine. |
| Purity | GC-MS or LC-MS | Chemical purity >98%. |
| Enantiomeric Excess (ee) | Chiral HPLC/SFC | >99% ee for the desired (R)- or (S)-enantiomer. |
| Yield | Gravimetric Analysis | Isolated yield typically >70-85% based on the limiting ketone substrate. |
Chiral HPLC Method Development (Example):
-
Column: Chiralcel OD-H or equivalent chiral stationary phase.
-
Mobile Phase: Isocratic mixture of Hexane/Isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape.
-
Detection: UV at 210 nm.
-
Rationale: The two enantiomers will exhibit different retention times on the chiral column, allowing for their separation and quantification to determine the enantiomeric excess.
Proposed Catalytic Mechanism
The ω-transaminase operates via a Ping-Pong Bi-Bi mechanism, which involves the cofactor PLP as a temporary carrier of the amino group.
Caption: Simplified Ping-Pong mechanism for ω-Transaminase.
-
First Half-Reaction: The amine donor (isopropylamine) binds to the active site, and its amino group is transferred to the PLP cofactor, forming pyridoxamine phosphate (PMP) and releasing the ketone byproduct (acetone).
-
Second Half-Reaction: The prochiral ketone substrate enters the active site, where the chiral environment dictates the facial selectivity of the amine transfer from PMP to the ketone, forming the enantiomerically pure amine product and regenerating the E-PLP form of the enzyme.[11]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion (<50%) | 1. Enzyme inhibition or inactivation. 2. Unfavorable reaction equilibrium. 3. Low substrate solubility. | 1. Check pH and temperature. Ensure co-solvent (DMSO) is <5%. 2. Increase concentration of amine donor. Remove acetone byproduct via vacuum or gas sparging. 3. Test alternative co-solvents or increase enzyme loading. |
| Low Enantioselectivity (<95% ee) | 1. Incorrect enzyme enantiomer selected. 2. Racemization of product during workup. 3. Presence of a competing non-selective enzyme. | 1. Verify that the correct (R)- or (S)-selective enzyme is being used. 2. Avoid harsh (e.g., high temperature, strongly acidic) conditions during workup and purification. 3. Use a purified enzyme preparation. |
| Poor Product Recovery | 1. Incomplete extraction due to pH. 2. Product is volatile. | 1. Ensure aqueous phase is strongly basic (pH >10) before extraction. 2. Use a lower temperature during solvent removal; consider salt formation for easier handling. |
Conclusion
The 1-(3-fluorocyclobutyl)ethanamine scaffold represents a compelling structural motif for modern drug discovery. The synthetic route presented herein, utilizing a highly selective biocatalytic reductive amination, provides a reliable and scalable method for accessing this valuable building block in high enantiopurity. This approach avoids the use of heavy metals and harsh reagents, aligning with the principles of green chemistry. By leveraging the protocols and insights provided in this guide, researchers can efficiently incorporate this and related fluorinated chiral amines into their discovery programs, paving the way for the development of innovative therapeutics with optimized pharmacological profiles.
References
- Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. PMC.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep.
- Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF.
- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal.
- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Request PDF.
- Fluorine in drug discovery: Role, design and case studies.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. PMC.
- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ucj.org.ua [ucj.org.ua]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 10. dovepress.com [dovepress.com]
- 11. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
Peptidomimetic synthesis using fluorinated cyclobutane amino acids
Abstract
The incorporation of fluorinated cyclobutane amino acids (F-CBAAs) into peptide backbones represents a high-impact strategy for overcoming the inherent limitations of therapeutic peptides: rapid proteolytic degradation and conformational flexibility. This guide details the design principles, monomer synthesis via visible-light mediated [2+2] cycloaddition, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols for these sterically hindered residues. By leveraging the stereoelectronic "gauche effect" of fluorine, researchers can lock specific secondary structures, enhancing both bioactivity and metabolic stability.
Design Principles: The Fluorine Conformational Lock
The utility of F-CBAAs lies in their ability to restrict the conformational space of a peptide. Unlike natural amino acids, the cyclobutane ring imposes rigid constraints on the backbone dihedral angles (
-
Ring Pucker Control: The positioning of the fluorine atom (cis vs. trans relative to the amine) dictates the ring pucker (endo vs. exo).
-
Secondary Structure Induction:
-
cis-F-CBAAs often stabilize turn conformations (
-turns). -
trans-F-CBAAs can enforce extended strand-like geometries.
-
Visualizing the Conformational Lock
Figure 1: Logic flow demonstrating how fluorine substitution dictates cyclobutane ring geometry and peptide stability.
Protocol: Monomer Synthesis via [2+2] Photocycloaddition
The most robust method for constructing the cyclobutane core with precise stereocontrol is the [2+2] photocycloaddition. While UV irradiation is classic, visible-light mediated photocatalysis (using Ir or Ru catalysts) offers superior functional group tolerance and yield.
Objective: Synthesis of
Reagents & Equipment
-
Substrate: Dehydroamino acid derivative (e.g.,
-Fmoc-dehydroalanine methyl ester). -
Fluorinated Olefin: Trifluoromethyl styrene or fluorinated vinyl ether (depending on target).
-
Photocatalyst:
(2 mol%). -
Light Source: Blue LED (450 nm).
-
Solvent: Degassed Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Methodology
-
Reaction Setup:
-
In a Pyrex tube, dissolve the Dehydroamino acid substrate (1.0 equiv) and the Fluorinated Olefin (3.0 equiv) in degassed DCM (0.1 M concentration).
-
Add the Iridium photocatalyst (2 mol%).
-
Seal the tube under an Argon atmosphere.
-
-
Irradiation:
-
Place the reaction vessel 2–3 cm from the Blue LED source.
-
Stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Track consumption of the starting alkene via TLC or
F NMR.
-
-
Workup & Purification:
-
Remove solvent under reduced pressure.
-
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).
-
Note: Diastereomers (cis/trans) are often separable at this stage.
-
-
Hydrolysis (Ester Deprotection):
-
Dissolve the cyclobutane ester in THF/Water (3:1).
-
Add LiOH (2.0 equiv) at 0°C. Stir for 2 hours.
-
Acidify to pH 3 with 1M HCl and extract with EtOAc to yield the free acid ready for SPPS.
-
Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating F-CBAAs is challenging due to the steric bulk of the cyclobutane ring and the electron-withdrawing nature of fluorine, which can deactivate the nucleophilicity of the amine during subsequent steps.
Critical Modification: Standard coupling (HBTU/DIPEA) often fails. Use HATU or Acyl Fluorides with microwave heating.[1]
Coupling Reagents Table
| Reagent | Role | Recommended Condition | Note |
| HATU | Primary Activator | 4 eq, 75°C (MW), 20 min | Gold standard for hindered residues. |
| COMU | Alternative Activator | 4 eq, 50°C (MW), 30 min | Less epimerization risk than HATU. |
| TFFH | Acyl Fluoride Gen. | 4 eq, 25°C, 2 x 1 hr | Converts AA to acid fluoride; best for Aib-like sterics. |
| Oxyma | Additive | 4 eq | Use with DIC for "greener" hindered coupling. |
SPPS Workflow for F-CBAA Insertion
-
Resin Swelling:
-
Swell Rink Amide or Wang resin in DMF for 30 min.
-
-
Fmoc Deprotection (Pre-Cycle):
-
Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
-
-
Coupling the F-CBAA (The "Hard" Step):
-
Capping (Mandatory):
-
Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines. This prevents deletion sequences.
-
-
Deprotection of F-CBAA (The "Slow" Step):
-
The bulky cyclobutane amine is sterically shielded.
-
Use 20% Piperidine + 0.1M DBU in DMF.
-
Perform 3 cycles of 5 minutes each to ensure complete Fmoc removal.
-
-
Next Amino Acid Coupling:
-
The amine of the F-CBAA is a poor nucleophile.
-
Use HOAt or Oxyma as an additive to boost the coupling rate of the next incoming amino acid.
-
Experimental Workflow Diagram
Figure 2: Optimized SPPS workflow for sterically hindered fluorinated cyclobutane amino acids.
Characterization & Validation
Verification of F-CBAA incorporation requires specific analytical techniques due to the unique spectral signature of fluorine.
A. F NMR Spectroscopy
F NMR is the definitive tool for validating synthesis and analyzing conformation.-
Chemical Shift Range:
-
to
ppm: groups. -
to
ppm: Monofluorinated ( ) or difluorinated ( ) rings.
-
to
-
Coupling Constants (
):-
Geminal (
): ~50 Hz. -
Vicinal (
): 5–20 Hz (Highly dependent on dihedral angle useful for determining ring pucker).
-
B. Metabolic Stability Assay
To validate the "peptidomimetic" advantage, compare the F-CBAA analog against the native peptide.
-
Incubation: Incubate peptide (
) in human serum or with specific proteases (e.g., Trypsin, Chymotrypsin) at 37°C. -
Sampling: Aliquot at
min. -
Quenching: Add cold Acetonitrile/Formic Acid.
-
Analysis: LC-MS quantification of the parent peak.
-
Expectation: F-CBAA analogs typically show a
increase of 3–10 fold compared to native sequences due to the inability of proteases to accommodate the cyclobutane bulk and the electronic repulsion of the fluorine.
-
References
-
Grygorenko, O. O., et al. (2022).
-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." ACS Organic & Inorganic Au.[4] Link[4] -
Winkler, C. K., et al. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Link
-
Verho, O., et al. (2015). "Fluorine-19 NMR parameters of fluorine-labeled amino acids." Journal of Biomolecular NMR. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Solubility Profiling for 1-(3-Fluorocyclobutyl)ethanamine Hydrochloride
Introduction & Mechanistic Principles
1-(3-Fluorocyclobutyl)ethanamine is a highly specialized aliphatic amine building block used in advanced pharmaceutical synthesis. When formulated as a hydrochloride (HCl) salt, its physicochemical behavior shifts dramatically from a lipophilic free base to a highly polar ionic lattice. Understanding the solubility of this specific salt is critical for optimizing crystallization processes, active pharmaceutical ingredient (API) purification, and final drug formulation.
Causality of Solvation:
The dissolution of 1-(3-Fluorocyclobutyl)ethanamine HCl depends entirely on the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the surrounding solvent. As an amine salt, it is charged, highly polar, and capable of extensive hydrogen bonding ()[1]. The protonated primary amine (
Consequently, polar protic solvents (e.g., water, ethanol) readily disrupt the ionic lattice via ion-dipole interactions, making the salt highly soluble (). Furthermore, the 3-fluorocyclobutyl moiety introduces a unique dynamic. While the cyclobutane ring is inherently hydrophobic, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect and acts as a localized hydrogen bond acceptor. This slightly enhances its solubility in protic media compared to non-fluorinated cycloalkyl analogs, while maintaining strict insolubility in non-polar aprotic solvents like hexane.
Regulatory Framework for Solvent Selection
In drug development, solvent selection cannot be based on solubility alone; it must strictly adhere to safety and toxicity standards. The mandate a risk-based approach to solvent use[2]:
-
Class 1 Solvents (e.g., Benzene): Known human carcinogens or environmental hazards. Must be completely avoided[2].
-
Class 2 Solvents (e.g., Methanol, Hexane): Suspected neurotoxins or teratogens. Use is limited and strictly regulated by Permitted Daily Exposure (PDE) limits[3].
-
Class 3 Solvents (e.g., Ethanol, Acetone): Solvents with low toxic potential. These are the preferred choices for API synthesis and crystallization[2].
Predictive Solubility & Solvent Matrix
Based on the physicochemical properties of amine hydrochlorides and ICH Q3C guidelines, the following matrix summarizes the quantitative solubility targets for 1-(3-Fluorocyclobutyl)ethanamine HCl. This predictive data serves as the baseline for empirical validation.
| Solvent | ICH Q3C Class | Polarity Index | Predicted Solubility (mg/mL at 25°C) | Mechanistic Rationale & Recommendation |
| Water | N/A | 10.2 | > 100 (Freely Soluble) | Maximum ion-dipole stabilization. Primary solvent for aqueous formulations. |
| Methanol | Class 2 | 5.1 | 50 - 100 (Soluble) | Strong H-bonding. Good for crystallization, but strict residual limits apply. |
| Ethanol | Class 3 | 5.2 | 30 - 50 (Soluble) | Optimal balance of safety (Class 3) and protic solvation. Highly recommended. |
| Isopropanol | Class 3 | 3.9 | 10 - 30 (Sparingly Soluble) | Increased steric bulk reduces solvation of the |
| Acetone | Class 3 | 5.1 | < 1 (Slightly Soluble) | Polar aprotic; cannot solvate the chloride anion effectively. Good for precipitation. |
| Hexane | Class 2 | 0.1 | < 0.1 (Insoluble) | Non-polar; cannot disrupt the ionic lattice. Avoid due to Class 2 status. |
Workflow Visualization
Below is the logical workflow for selecting and validating the optimal solvent system for this API, ensuring both chemical efficacy and regulatory compliance.
Workflow for solvent selection and self-validating solubility profiling of amine hydrochlorides.
Self-Validating Protocol: Isothermal Equilibrium Solubility Determination
To move from predictive models to empirical data, the isothermal equilibrium method is the industry standard ()[4]. This protocol is designed as a self-validating system : it inherently checks for thermodynamic equilibrium to prevent false-low readings caused by slow dissolution kinetics.
Materials Required:
-
1-(3-Fluorocyclobutyl)ethanamine HCl (Purity > 99.5%)
-
Analytical grade solvents (Ethanol, Isopropanol, Acetone, Water)
-
Thermostatic shaker bath (calibrated to 25.0 ± 0.1 °C)
-
0.22 µm PTFE syringe filters
-
HPLC system with UV/Vis or Charged Aerosol Detector (CAD)
Step-by-Step Methodology:
-
Preparation of Saturated Suspensions:
-
Add an excess amount (e.g., 150 mg) of 1-(3-Fluorocyclobutyl)ethanamine HCl into 1.0 mL of each selected solvent in tightly sealed amber glass vials.
-
Causality: An excess of solid must be visibly present to ensure the solution is fully saturated and in active equilibrium with the solid phase[4].
-
-
Isothermal Equilibration (The Validation Engine):
-
Place the vials in the thermostatic shaker bath at 25°C. Agitate at 300 RPM.
-
Self-Validation Checkpoint: Withdraw micro-aliquots (50 µL) at 24 hours and 48 hours .
-
Compare the quantified concentrations. If the concentration difference (
) between the 24h and 48h time points is , thermodynamic equilibrium is successfully validated. If , dissolution is kinetically slow; continue agitation to 72 hours and re-test.
-
-
Phase Separation:
-
Centrifuge the equilibrated samples at 10,000 RPM for 10 minutes to firmly pellet the undissolved API[4].
-
Carefully aspirate the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is chosen to prevent extractable contamination from organic solvents. Crucial Step: Discard the first 200 µL of filtrate to saturate any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.
-
-
HPLC Quantification & Data Analysis:
-
Dilute the filtered supernatant with the HPLC mobile phase to fall within the linear range of your established calibration curve.
-
Calculate the exact solubility (mg/mL) to finalize the solvent system for scale-up and formulation.
-
References
-
International Council for Harmonisation (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)". ICH Quality Guidelines. URL: [Link]
-
University of Calgary. "Solubility of Organic Compounds". Department of Chemistry. URL: [Link]
-
Chemistry Stack Exchange. "Why amine salts are soluble in water?". Stack Exchange Network. URL: [Link]
Sources
Microwave-assisted synthesis involving fluorinated cyclobutyl amines
An Application Guide to the Rapid Synthesis of Fluorinated Cyclobutyl Amines via Microwave-Assisted Methodologies
Abstract
The incorporation of fluorinated bioisosteres is a cornerstone of modern medicinal chemistry, with the fluorinated cyclobutyl moiety emerging as a valuable surrogate for sterically demanding groups like tert-butyl.[1] This guide provides a detailed exploration of microwave-assisted organic synthesis (MAOS) as a powerful enabling technology for the rapid and efficient construction of fluorinated cyclobutyl amines. We delve into the fundamental principles of microwave heating, contrasting it with conventional methods, and present detailed, field-tested protocols for key synthetic transformations including reductive amination and nucleophilic substitution. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS to accelerate discovery timelines and embrace greener chemical practices.
Introduction: The Convergence of Fluorine Chemistry and Microwave Synthesis
In the landscape of drug discovery, small structural modifications can elicit profound changes in a molecule's pharmacokinetic and pharmacodynamic profile. Fluorinated cyclobutanes, particularly those bearing amine functionalities, are of high interest due to their unique conformational constraints and the metabolic stability imparted by the C-F bond.[2] The synthesis of these valuable building blocks, however, can be challenging, often requiring harsh conditions and extended reaction times with traditional heating methods.
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a more efficient, rapid, and sustainable alternative.[3][4][5] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[6][7][8] This application note provides detailed protocols and the scientific rationale for employing MAOS in the synthesis of fluorinated cyclobutyl amines, transforming what were once multi-hour or multi-day reflux reactions into procedures completed in minutes.
The MAOS Advantage: Principles of Microwave Heating
Conventional heating relies on the slow and inefficient transfer of thermal energy from an external source through the vessel walls to the solvent and reactants via conduction and convection. In contrast, microwave heating is a volumetric process where energy is transferred directly to any material possessing a dipole moment.[9]
The two primary mechanisms for this energy transfer are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in the mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation (typically 2.45 GHz).[6][10][11] This constant reorientation generates friction, resulting in rapid and efficient heating.
-
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth in the microwave field, colliding with other molecules and generating heat.[6][9]
This direct energy transfer results in an instantaneous and localized superheating of the reaction mixture far beyond the boiling point of the solvent at atmospheric pressure when conducted in a sealed vessel.[8][11] This leads to significant advantages over conventional methods.[4][7][12]
Caption: Comparison of Conventional vs. Microwave Heating Workflows.
Synthetic Protocols for Fluorinated Cyclobutyl Amines
We present two robust, microwave-assisted protocols for the synthesis of fluorinated cyclobutyl amines, targeting common and versatile synthetic pathways.
Strategy 1: Microwave-Assisted Reductive Amination
Reductive amination is a highly effective method for forming C-N bonds and is one of the most useful methods for synthesizing amines.[13] The reaction typically involves the in situ formation of an imine or enamine from a ketone and an amine source, which is then reduced. Microwave irradiation dramatically accelerates both steps, often leading to cleaner reactions and higher yields in a fraction of the time.[14][15][16]
Caption: General workflow for microwave-assisted reductive amination.
Protocol 1: Synthesis of 3-(Trifluoromethyl)cyclobutylamine
This protocol describes the one-pot reductive amination of 3-(trifluoromethyl)cyclobutan-1-one.
-
Reagents and Materials:
-
3-(Trifluoromethyl)cyclobutan-1-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Microwave reactor vials (10 mL) with stir bars
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To a 10 mL microwave vial, add 3-(trifluoromethyl)cyclobutan-1-one (1.0 mmol, 152 mg).
-
Add ammonium acetate (5.0 mmol, 385 mg) and 1,2-dichloroethane (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes. This step facilitates the formation of the imine intermediate.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and add sodium triacetoxyborohydride (1.5 mmol, 318 mg) in one portion.
-
Reseal the vial and irradiate at 100 °C for an additional 15 minutes.
-
After cooling, quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (Silica gel, 0-10% MeOH in DCM) to yield the title compound.
-
-
Rationale: Using a two-stage microwave heating process allows for the optimization of both imine formation and reduction. DCE is an excellent solvent for this reaction due to its high boiling point and good microwave absorption. Ammonium acetate serves as a convenient source of ammonia in situ.
Table 1: Comparison of Microwave vs. Conventional Heating for Reductive Amination
| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |
| Temperature | 120 °C / 100 °C | 80 °C (Reflux) |
| Reaction Time | 25 minutes | 12 - 24 hours |
| Typical Yield | 75 - 85% | 40 - 60% |
| Purity | High, minimal side products | Moderate, potential for byproducts |
| Energy Usage | Significantly Lower | Higher |
Strategy 2: Microwave-Assisted Nucleophilic Substitution (SₙAr)
Nucleophilic aromatic substitution is a fundamental reaction for installing amine functionalities. Microwave irradiation is exceptionally effective at promoting these reactions, particularly when using polar solvents, by accelerating the rate-determining step and often enabling reactions that are sluggish under conventional heating.[17][18][19] The use of water as a solvent under microwave conditions represents a significant green chemistry advantage.[18]
Protocol 2: Synthesis of N-benzyl-1-(trifluoromethyl)cyclobutane-3-amine
This protocol details the displacement of a tosylate leaving group from a cyclobutane precursor.
-
Reagents and Materials:
-
3-(Trifluoromethyl)cyclobutyl-1-tosylate (prepared from the corresponding alcohol)
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Microwave reactor vials (10 mL) with stir bars
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Step-by-Step Procedure:
-
In a 10 mL microwave vial, combine 3-(trifluoromethyl)cyclobutyl-1-tosylate (1.0 mmol, 310 mg), benzylamine (1.2 mmol, 129 mg, 131 µL), and potassium carbonate (2.0 mmol, 276 mg).
-
Add DMF (4 mL) as the solvent.
-
Seal the vial tightly and place it in the microwave reactor cavity.
-
Set the reaction parameters: irradiate at 150 °C for 20 minutes with magnetic stirring.
-
After the reaction is complete, cool the vial to a safe handling temperature using compressed air.
-
Dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to afford the desired product.
-
-
Rationale: DMF is an ideal solvent for microwave-assisted SₙAr reactions due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating.[9] The elevated temperature and pressure achievable in a sealed microwave vial dramatically accelerate the substitution reaction, which would otherwise require many hours of conventional heating.[20]
Product Characterization
Confirmation of the structure and purity of the synthesized fluorinated cyclobutyl amines is critical.
-
NMR Spectroscopy: This is the most powerful tool for structural elucidation.
-
¹⁹F NMR: Provides unambiguous confirmation of the fluorine-containing group. The chemical shift of the CF₃ group on a cyclobutane ring is highly characteristic.[21]
-
¹H and ¹³C NMR: Used to confirm the integrity of the cyclobutane scaffold and the successful installation of the amine. The coupling constants between fluorine and adjacent protons (²J_HF, ³J_HF) are diagnostic.[22][23][24][25]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.
-
Chromatography (HPLC/UPLC): Used to assess the final purity of the compound, typically aiming for >95% for drug discovery applications.
Conclusion
Microwave-assisted synthesis provides a transformative platform for the rapid, efficient, and scalable production of fluorinated cyclobutyl amines. By leveraging direct and uniform heating, MAOS protocols dramatically reduce reaction times from hours or days to mere minutes, while often improving yields and product purity.[12][26] The methodologies presented in this guide demonstrate the practical application of this technology, enabling chemists to accelerate research and development timelines and adopt more environmentally benign synthetic practices.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
- Microwave Assisted Organic Synthesis. (2002). Columbia University.
- Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Theory of Microwave Heating for Organic Synthesis. (n.d.).
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. (n.d.). Journal of the American Chemical Society.
- Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous C
- 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol. (2023). Smolecule.
- A significance of microwave assist technique in green chemistry. (n.d.). SciSpace.
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv.
- Microwave Synthesis. (n.d.). Organic Chemistry Portal.
- Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. (n.d.). Journal of the American Chemical Society.
- Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. (n.d.). Caltech Authors.
- Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. (n.d.). Organic Chemistry Portal.
- 19F-centred NMR analysis of mono-fluorinated compounds - PMC. (2022).
- Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous C
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020).
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).
- Reductions. (n.d.).
- Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC. (2025).
- Nucleophilic additions and substitutions. (n.d.).
- Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Deriv
- Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. (2025).
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol | 1408278-16-9 [smolecule.com]
- 3. rjpdft.com [rjpdft.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ajrconline.org [ajrconline.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. visitka.narod.ru [visitka.narod.ru]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. scispace.com [scispace.com]
- 13. Reductions [cem.com]
- 14. iris.unito.it [iris.unito.it]
- 15. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 16. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nucleophilic additions and substitutions [cem.com]
- 18. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature [authors.library.caltech.edu]
- 26. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Synthesis of 1-(3-Fluorocyclobutyl)ethanamine Intermediates for Pharmaceutical Development
Abstract
The 1-(3-fluorocyclobutyl)ethanamine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to confer desirable physicochemical properties such as reduced lipophilicity and improved metabolic stability in drug candidates. Its synthesis on a large scale, however, presents unique challenges related to the introduction of the fluorine atom and the stereocontrolled formation of the amine. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of key intermediates leading to 1-(3-fluorocyclobutyl)ethanamine. We present a robust, two-step synthetic sequence starting from a commercially available precursor, focusing on practical, field-proven protocols. The causality behind experimental choices, critical process parameters, in-process controls, and scale-up considerations are discussed in detail to ensure methodological transferability and trustworthiness for researchers in process chemistry and drug development.
Strategic Overview: A Process-Oriented Approach
The successful scale-up of a synthetic route hinges on the selection of reactions that are not only high-yielding but also safe, reproducible, and economically viable. The chosen strategy for accessing 1-(3-fluorocyclobutyl)ethanamine is a two-stage process designed with these principles in mind:
-
Deoxyfluorination: Synthesis of the key intermediate, 3-fluorocyclobutanone , from commercially available 3-oxocyclobutane-1-carboxylic acid. This approach strategically introduces the fluorine atom early in the sequence.
-
Reductive Amination: One-pot conversion of 3-fluorocyclobutanone to the target amine, 1-(3-Fluorocyclobutyl)ethanamine , a versatile and widely used reaction in industrial settings.[1]
This linear approach minimizes intermediate isolations and utilizes robust, well-documented transformations, making it highly amenable to multi-gram and kilogram-scale production.
Figure 1: Overall synthetic workflow for 1-(3-Fluorocyclobutyl)ethanamine.
Protocol I: Scale-up Synthesis of 3-Fluorocyclobutanone
The cornerstone of this synthesis is the efficient preparation of 3-fluorocyclobutanone. The protocol begins with the conversion of 3-oxocyclobutane-1-carboxylic acid into 3-methyl-3-hydroxycyclobutane-1-carboxylic acid, which is then subjected to deoxyfluorination.[2] Deoxyfluorination using reagents like diethylaminosulfur trifluoride (DAST) or its safer alternatives like Morph-DAST is a common and effective method for this transformation.[3]
Rationale for Reagent Selection
While classic DAST is effective, its thermal instability poses significant safety risks on a larger scale. Morpholinosulfur trifluoride (Morph-DAST) is selected for this protocol as it offers a superior safety profile, making it more suitable for process scale-up. The reaction proceeds via an SN2-type mechanism, which can lead to inversion of configuration at the reaction center.
Detailed Experimental Protocol
Step A: Synthesis of trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid
This procedure follows established literature methods.[2] Commercially available 3-oxocyclobutane-1-carboxylic acid is first protected as a benzyl ester. Subsequent Grignard reaction with methylmagnesium chloride yields the tertiary alcohol. Chromatographic purification is necessary to isolate the desired trans diastereomer, which is then deprotected via hydrogenolysis to give the hydroxy acid.
Step B: Deoxyfluorination
-
Vessel Preparation: A 5 L jacketed glass reactor, equipped with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel, is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid (260 g, 2.0 mol) and anhydrous dichloromethane (DCM, 2.5 L).
-
Cooling: Cool the resulting slurry to -78 °C using a dry ice/acetone bath circulated through the reactor jacket.
-
Reagent Addition: Slowly add Morph-DAST (530 g, 2.4 mol, 1.2 equiv) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.
-
Process Insight: Slow addition is critical to control the exotherm and minimize side reactions. The reaction is highly sensitive to temperature.
-
-
Reaction & Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS analysis of quenched aliquots.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. Very slowly and carefully, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Safety Note: The quenching process is highly exothermic and releases HF gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
-
Work-up & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 500 mL). Combine the organic layers, wash with brine (1 L), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 3-fluoro-3-methylcyclobutan-1-one as a mixture of diastereomers. Further separation can be achieved by column chromatography if diastereomerically pure material is required for the subsequent step.[2]
Protocol II: Reductive Amination to 1-(3-Fluorocyclobutyl)ethanamine
Reductive amination is a robust and highly efficient method for C-N bond formation, converting a carbonyl group into an amine in a single pot.[4] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the target amine.[1][5]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Fluorocyclobutylamine Couplings
Coupling 3-fluorocyclobutylamine presents a notorious dual challenge in synthetic chemistry. First, the cyclobutane ring introduces significant steric bulk, physically obstructing the amine's approach to electrophilic centers. Second, the highly electronegative fluorine atom at the 3-position exerts a strong inductive (-I) effect, pulling electron density away from the nitrogen lone pair and drastically reducing its nucleophilicity.
Standard coupling conditions often result in sluggish kinetics, poor yields, or complete reaction failure. As a Senior Application Scientist, I have compiled this troubleshooting guide to provide field-proven, self-validating protocols that overcome these specific thermodynamic and kinetic barriers.
Diagnostic Workflow
Before altering your reaction conditions, it is critical to identify whether the failure stems from poor electrophile activation or the inherent steric clash during the bond-forming step.
Workflow for diagnosing and resolving 3-fluorocyclobutylamine coupling failures.
Troubleshooting FAQs
Q1: Why does 3-fluorocyclobutylamine consistently fail in standard EDC/HOBt amide couplings? Causality: The electron-withdrawing fluorine atom reduces the nucleophilicity of the amine. When combined with the steric bulk of the cyclobutane ring, the activation energy required to attack a standard HOBt-activated ester is simply too high[1]. Solution: You must switch to highly reactive acylating agents. Acid chlorides are the most reactive, but if your substrate is sensitive, use uronium-based coupling reagents (like HATU or COMU) which form highly reactive HOAt esters[2].
Q2: My HATU coupling is still yielding <20% product. How do I optimize this? Causality: If the activated ester forms successfully but the amine fails to attack, the intermediate will eventually hydrolyze back to the starting carboxylic acid. Furthermore, 3-fluorocyclobutylamine is often supplied as a hydrochloride salt; if it is not fully free-based, it cannot act as a nucleophile[3]. Solution: Increase the reaction temperature to 50–60 °C to provide the kinetic energy needed to overcome the steric barrier[1]. Ensure you are using at least 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to fully liberate the amine.
Q3: How do I overcome poor conversion in Buchwald-Hartwig C-N cross-coupling with this amine? Causality: In Palladium-catalyzed cross-coupling, bulky amines struggle to coordinate to the palladium center following the oxidative addition step, stalling the catalytic cycle and leading to catalyst decay[4]. Solution: Employ sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos). Paradoxically, the extreme bulk of these ligands forces the Pd center into a highly reactive mono-ligated state and accelerates reductive elimination by physically "pushing" the coupled product off the metal[4].
Q4: Are there viable non-Palladium alternatives for C-N cross-coupling? Causality: Yes. When extreme steric congestion causes Palladium catalysts to fail, Copper-catalyzed Ullmann-type couplings can serve as powerful alternatives due to different geometric requirements at the metal center. Solution: Using specialized pyrrole-ol ligands with CuI has proven uniquely effective for coupling sterically hindered primary amines with challenging aryl halides[5].
Mechanistic Bottlenecks in Metal-Catalyzed Coupling
Understanding exactly where your catalytic cycle stalls is essential for selecting the right ligand. For 3-fluorocyclobutylamine, the bottleneck is almost always at the amine coordination step.
Pd-catalyzed C-N coupling cycle highlighting the steric bottleneck at amine coordination.
Quantitative Reagent Selection Guide
Use the following data table to select the appropriate coupling strategy based on your specific reaction class and substrate tolerance.
| Coupling Reagent / Method | Reactive Intermediate | Relative Reactivity | Steric Tolerance | Epimerization Risk | Recommendation for 3-F-Cyclobutylamine |
| EDC / HOBt | HOBt ester | Low | Poor | Low | Not Recommended |
| HATU / DIPEA | HOAt ester | High | Good | Moderate | First-line Choice for Amidation |
| Acid Chloride | Acyl Chloride | Maximum | Excellent | High | Use if HATU fails[2] |
| Pd-Buchwald (BrettPhos) | L-Pd-Amido complex | Very High | Excellent | N/A | First-line for Arylation[4] |
| Cu-Ullmann (Pyrrole-ol) | Cu-Amido complex | High | Good | N/A | Alternative for Arylation[5] |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed blindly; use the embedded analytical checkpoints to confirm the success of each mechanistic step.
Protocol A: High-Efficiency Amide Coupling via HATU
Causality: HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect (anchimeric assistance) that hydrogen-bonds with the incoming amine, artificially increasing the local concentration of 3-fluorocyclobutylamine and guiding it to the electrophilic carbonyl carbon.
-
Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1: Sample 1 µL into LC-MS. You must observe the mass of the HOAt-active ester. If unreacted acid remains, check the quality of your HATU or DMF (moisture rapidly degrades the active ester).
-
-
Coupling: Add 3-fluorocyclobutylamine hydrochloride (1.5 eq)[3]. Add an additional 1.5 eq of DIPEA to ensure the amine is fully free-based and available for nucleophilic attack.
-
Thermal Acceleration: Heat the reaction to 50 °C for 4–12 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric barrier[1].
-
Validation Checkpoint 2: Monitor by LC-MS. If the HOAt-ester is consumed but the product mass is absent, the ester is hydrolyzing faster than the amine can attack. If the ester persists unreacted, increase the temperature to 60 °C.
-
Protocol B: Buchwald-Hartwig Amination with BrettPhos Pd G3
Causality: 3-fluorocyclobutylamine struggles to coordinate to standard Pd complexes. BrettPhos Pd G3 generates a highly active, mono-ligated L-Pd(0) species. The extreme steric bulk of the BrettPhos ligand prevents the formation of unreactive bis-ligated complexes and accelerates the final reductive elimination step[4].
-
Preparation: In an oven-dried vial, combine the aryl halide (1.0 eq), 3-fluorocyclobutylamine hydrochloride (1.5 eq), BrettPhos Pd G3 precatalyst (5 mol%), and sodium tert-butoxide (tBuONa) (3.0 eq).
-
Inert Atmosphere: Seal the vial. Evacuate and backfill with dry Nitrogen or Argon three times.
-
Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes irreversible catalyst deactivation (visible as black palladium precipitation).
-
-
Solvent & Heating: Add anhydrous 1,4-Dioxane (0.1 M). Heat the mixture at 100 °C for 16 hours.
-
Validation Checkpoint 1: At 2 hours, check the reaction visually and via LC-MS. If unreacted aryl halide remains and a black precipitate is visible, the catalyst has died (likely due to oxygen/moisture contamination). If the solution remains homogeneous (usually yellow/orange) but no conversion is seen, the steric clash is too severe for Palladium; switch to a Cu-catalyzed system with pyrrole-ol ligands[5].
-
References
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Publications[Link]
-
Buchwald–Hartwig amination - Wikipedia[Link]
-
On the Viability of Tadalafil-Based 18F-Radiotracers for In Vivo Phosphodiesterase 5 (PDE5) PET Imaging - ACS Omega[Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC / NIH[Link]
Sources
Technical Support Center: Troubleshooting Fluorinated Cyclobutane Amide Formation
Welcome to the Advanced Technical Support Guide for amide bond formation involving fluorinated cyclobutane scaffolds. Fluorinated cyclobutanes are increasingly recognized as privileged scaffolds in medicinal chemistry, serving as metabolically stable, lipophilic bioisosteres for phenyl rings in FDA-approved therapeutics like Ivosidenib and diagnostic agents like Fluciclovine[1].
However, synthesizing amides from fluorinated cyclobutane carboxylic acids or fluorinated cyclobutylamines often results in frustratingly low yields (typically <20% under standard conditions). This guide provides mechanistic causality, decision workflows, and self-validating protocols to overcome these synthetic bottlenecks.
Mechanistic Causality: The "Why" Behind Low Yields
To troubleshoot effectively, we must first understand the physical organic chemistry driving the failure of standard coupling reactions:
-
Reduced Nucleophilicity (Electronic Effect): When fluorine atoms are present on the amine fragment (e.g., 3,3-difluorocyclobutan-1-amine), their strong electron-withdrawing nature (
inductive effect) severely depletes the electron density on the nitrogen atom[2]. This drastically reduces its nucleophilicity toward the electrophilic carbonyl carbon of an activated acid. -
Steric Congestion (Conformational Effect): The cyclobutane ring naturally adopts a puckered conformation. The introduction of gem-difluoro groups or trifluoromethyl substituents significantly increases the steric bulk (A-values). During the coupling of a fluorinated cyclobutane carboxylic acid, the trajectory of the incoming amine (the Bürgi-Dunitz angle) is often physically blocked by the puckered ring system and the rigid fluorine atoms[2].
-
Uronium Side-Reactions: When using standard uronium salts (like HATU) with highly unreactive fluorinated amines, the amine often attacks the uronium carbon of HATU directly rather than the activated ester, forming a stable, unreactive guanidinium byproduct[3].
Troubleshooting Workflow
Use the following logical framework to select the appropriate coupling strategy based on the specific electronic and steric demands of your substrates.
Decision logic for selecting amide coupling strategies for fluorinated cyclobutanes.
Quantitative Data: Coupling Reagent Efficacy
Standardizing your approach requires comparing the efficacy of various coupling reagents against the unique challenges posed by fluorinated cyclobutanes.
Table 1: Comparison of Coupling Strategies for Hindered/Electron-Deficient Fluorinated Cyclobutanes
| Coupling Strategy | Reagents | Typical Yield (%) | Epimerization Risk | Recommended Use Case |
| Uronium Salts | HATU, DIPEA, DMF | 10 - 30% | Moderate | Unhindered, mono-fluoro substrates. |
| Phosphonic Anhydrides | T3P, Pyridine, EtOAc | 40 - 65% | Low | Moderately hindered acids; preserves |
| In Situ Acyl Fluorides | BTFFH or BT-SCF3, DIPEA | 70 - 95% | Very Low | Highly electron-deficient amines (gem-difluoro). |
| Acid Chlorides | Oxalyl chloride, DMF (cat.) | 60 - 85% | High | Extreme steric hindrance; base-insensitive substrates. |
Self-Validating Experimental Protocols
Protocol A: In Situ Acyl Fluoride Generation (The Ulven Protocol)
Standard activated esters (like OBt or OAt) are often too bulky to react with electron-deficient fluorocyclobutylamines. Acyl fluorides solve this by behaving as highly reactive activated esters with minimal steric bulk around the carbonyl-fluoride bond, allowing for efficient coupling where standard methods fail[3],[4]. Recent advancements also allow the use of benzothiazolium reagents (e.g., BT-SCF3) for this transformation[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere (N
or Ar), dissolve the fluorinated cyclobutane carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. -
Activation: Add fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (BTFFH) (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 30 minutes.
-
Self-Validation Check: Monitor the reaction by
F NMR. The formation of the acyl fluoride intermediate is typically quantitative and easily verifiable as a distinct, sharp downfield peak in the F spectrum.
-
-
Coupling: Add the electron-deficient amine (e.g., 3,3-difluorocyclobutan-1-amine hydrochloride) (1.1 equiv) in one portion.
-
Heating: Due to the reduced nucleophilicity of the amine, heat the reaction to 40°C for 12–16 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO
. Extract with DCM (3x). Wash the combined organic layers with 1M HCl, then brine. Dry over MgSO , filter, and concentrate.
Protocol B: T3P-Mediated Coupling for Epimerization-Prone Substrates
If your fluorinated cyclobutane features a sensitive
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) and the fluorinated amine (1.2 equiv) in anhydrous ethyl acetate (EtOAc) or 2-MeTHF (0.3 M).
-
Base Addition: Add pyridine or N-methylmorpholine (NMM) (3.0 equiv). Note: Avoid stronger bases like DIPEA or TEA if epimerization is a strict concern, as their higher basicity promotes enolization.
-
Activation: Dropwise, add T3P (50 wt% solution in EtOAc) (1.5 equiv) at 0°C to control the initial exotherm.
-
Reaction: Warm to room temperature and stir for 24 hours.
-
Self-Validation Check: Analyze an aliquot via LC-MS. A successful coupling will show the product mass without the M-18 (water loss) peak, which is characteristic of unreacted carboxylic acid ionizing in the mass spectrometer.
-
-
Workup: Wash the organic layer directly with water, saturated NaHCO
, and brine. The water-soluble T3P byproducts are easily removed, often yielding >95% pure crude product without the need for column chromatography.
Frequently Asked Questions (FAQs)
Q1: My standard HATU/DIPEA coupling yields mostly unreacted starting material and a new mass corresponding to a guanidinium byproduct. Why? A1: HATU reacts with your carboxylic acid to form an active OAt ester. However, if your fluorinated cyclobutylamine is highly electron-deficient, it reacts slower than the competing side reaction where the amine attacks the uronium carbon of HATU itself. This forms a stable, unreactive guanidinium byproduct[3]. Solution: Switch to acyl fluorides or T3P, where this specific side reaction is structurally impossible.
Q2: I am observing ring-opening or elimination (loss of HF) during the reaction. How can I prevent this? A2: While cyclobutanes are relatively stable, highly strained systems—especially those with adjacent leaving groups or acidic protons—can undergo E1cB-like elimination of HF in the presence of strong, unhindered bases. Solution: Replace triethylamine or DIPEA with weaker, non-nucleophilic bases like 2,6-lutidine or pyridine, and keep reaction temperatures strictly below 50°C.
Q3: Can I use acyl chlorides instead of acyl fluorides for these hindered substrates?
A3: Yes, but with significant caveats. Acyl chlorides are highly reactive but are highly prone to ketene formation, which leads to the epimerization of the
References
-
Holovach, S., et al. "Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." Nature Chemistry (via PMC). Available at: [Link]
-
Due-Hansen, M. E., et al. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry Blog, Royal Society of Chemistry, 2015. Available at: [Link]
-
Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2016. Available at:[Link]
-
"Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." Beilstein Journal of Organic Chemistry, 2024. Available at:[Link]
Sources
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. blogs.rsc.org [blogs.rsc.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
Technical Support Center: Stability & Handling of 1-(3-Fluorocyclobutyl)ethanamine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see drug development projects stall not because of complex cross-coupling failures, but due to the mishandling of sensitive building blocks during routine workups.
1-(3-Fluorocyclobutyl)ethanamine HCl is a highly valuable fluorinated aliphatic amine, but its behavior under basic conditions is notoriously tricky. When you transition this molecule from its stable hydrochloride salt to its free base form, you introduce risks of volatility, base-mediated elimination, and atmospheric degradation. This guide is designed to explain the causality behind these issues and provide field-proven, self-validating protocols to keep your syntheses on track.
Physicochemical Data & Stability Metrics
Understanding the intrinsic properties of this molecule is the first step in troubleshooting. The table below summarizes the critical metrics that dictate its behavior in basic environments.
| Property | Value / Characteristic | Impact on Basic Handling & Stability |
| Molecular Weight | 117.16 g/mol (Free Base) | Highly volatile. Prone to severe evaporative loss during solvent removal. |
| pKa (Conjugate Acid) | ~9.5 – 10.0 | Requires an aqueous pH of >11 to ensure complete conversion to the free base. |
| Elevated (Inductive effect of F) | Highly susceptible to E1cB/E2 elimination (loss of HF) in strong bases. | |
| Nucleophilicity | High (Primary unhindered amine) | Rapidly absorbs atmospheric CO |
Troubleshooting Guides & FAQs
FAQ 1: Why am I experiencing massive product loss during the free-basing and concentration steps?
The Causality: 1-(3-Fluorocyclobutyl)ethanamine has a low molecular weight of 117.16 g/mol (1[1]) and lacks a robust intermolecular hydrogen-bonding network in its un-ionized state. Consequently, it exhibits a high vapor pressure. When researchers neutralize the stable HCl salt and attempt to remove extraction solvents (like DCM or MTBE) under reduced pressure, the free amine readily co-evaporates. The physical-chemical properties of 3-fluorocyclobutyl amines dictate that they must be handled with extreme care to prevent evaporative mass loss (2[2]).
Field-Proven Protocol: Controlled Free-Basing & Solvent Swap
-
Suspend the HCl salt in a biphasic mixture of MTBE and water (1:1 ratio). Chill to 0–5 °C.
-
Slowly add 2M NaOH
until the aqueous layer reaches pH 11–12. -
Separate the organic layer and extract the aqueous layer twice more with MTBE.
-
Dry the combined organics over anhydrous Na
SO . -
Critical Step: Do NOT evaporate to dryness. Instead, add the solvent required for your next reaction (e.g., DMF or THF) to the MTBE solution.
-
Distill off the lower-boiling MTBE under mild vacuum (>200 mbar) at a bath temperature
20 °C to perform a solvent swap.
Self-Validation System: Weigh your receiving flask before and after concentration. If your isolated yield is suspiciously low, check the cold trap of your rotary evaporator via GC-MS. Furthermore, verify the pH of the discarded aqueous layer (must be >11); if it is neutral, your product is still trapped in the water as the hydrochloride salt.
FAQ 2: LC-MS shows a new byproduct with a mass of [M-20]. What is happening under basic reaction conditions?
The Causality:
The [M-20] peak corresponds to the loss of hydrogen fluoride (HF). While the C-F bond is typically strong, the high electronegativity of the fluorine atom significantly increases the acidity of the adjacent (
Field-Proven Protocol: Mitigating HF Elimination
-
Base Selection: Switch from strong, non-nucleophilic bases to milder, bulky inorganic bases (e.g., Cs
CO or K PO ). -
Temperature Control: Keep reaction temperatures strictly below 60 °C. If performing a Buchwald-Hartwig amination, utilize highly active precatalysts (like BrettPhos Pd G3) that operate efficiently at room temperature.
-
Reaction Quenching: Take aliquots at regular intervals and quench immediately with dilute acid to halt base-catalyzed degradation before analysis.
Self-Validation System: Run a parallel micro-scale reaction at room temperature versus 60 °C. If the[M-20] peak is present only in the heated reaction, thermal E1cB elimination is confirmed. Always monitor this via GC-MS rather than LC-MS, as the cyclobutene byproduct (m/z 97) and parent amine (m/z 117) lack strong UV chromophores.
FAQ 3: The free base was isolated successfully but turned into a cloudy, insoluble gel after sitting on the bench. Is it degrading?
The Causality:
Primary aliphatic amines are excellent nucleophiles. When the free base is exposed to ambient air, it rapidly reacts with atmospheric carbon dioxide (CO
Field-Proven Protocol: Storage and Recovery
-
Prevention: Always store the building block as the HCl salt. Only generate the free base immediately prior to use.
-
Storage: If the free base must be stored, flush the vial with Argon, seal it with a PTFE-lined cap, wrap in Parafilm, and store at -20 °C.
-
Recovery: Do not discard gelled material. Re-dissolve the gel in 1M HCl to convert the carbamate back to the soluble amine hydrochloride salt, then repeat the free-basing protocol.
Self-Validation System: Add a few drops of 1M HCl directly to a small sample of the insoluble gel. Immediate effervescence (bubbling of released CO
gas) confirms reversible carbamate formation rather than irreversible thermal degradation or polymerization.
Diagnostic Workflow
Use the following logic tree to rapidly diagnose and resolve issues encountered when handling 1-(3-Fluorocyclobutyl)ethanamine under basic conditions.
Figure 1: Diagnostic workflow for troubleshooting basic handling of 1-(3-fluorocyclobutyl)ethanamine.
References
-
PubChem Compound Summary for CID 137939606, (1R)-1-(3-fluorocyclobutyl)ethanamine - National Institutes of Health (NIH). 1
-
Synthesis and Physical-chemical Properties of 3-Fluorocyclobutyl Amines - Universität Münster / Eur. J. Org. Chem. 2015. 2
-
7.2: Elimination Reactions - Zaitsev's Rule - Chemistry LibreTexts. 4
-
Elimination Reactions - Mechanism, Types and Examples - Allen Career Institute. 3
Sources
Optimizing purification of fluorinated amine salts by recrystallization
Technical Support Center: Purification of Fluorinated Amine Salts
Case ID: #FA-REC-9982 Topic: Optimization & Troubleshooting of Fluorinated Amine Salt Recrystallization Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary: The "Fluorine Effect" on Crystallization
Welcome to the technical support hub. You are likely here because standard recrystallization protocols (e.g., ethanol/hexane) are failing for your fluorinated amine salts.
The Core Challenge: Fluorine introduces a paradoxical physicochemical duality. The C-F bond is highly lipophilic, yet the amine salt moiety is ionic and polar.
-
Lattice Energy Disruption: Fluorine atoms are poor hydrogen bond acceptors but occupy significant volume. This often lowers the crystal lattice energy, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1]
-
Solubility Inversion: Unlike non-fluorinated analogues, these salts often exhibit high solubility in non-polar solvents (due to the fluorocarbon tail) while remaining soluble in polar protic solvents (due to the ionic head), leaving a very narrow "Goldilocks" zone for solvent selection.
This guide provides the protocols to navigate these thermodynamic conflicts.
Critical Troubleshooting: Question & Answer
Issue A: Solvent Selection & Solubility
Q: My fluorinated amine salt dissolves in everything or nothing. How do I select a solvent system?
A: You must move beyond the standard "Like Dissolves Like" heuristic. For fluorinated salts, you need a system that solvates the ionic headgroup without fully solvating the fluorinated tail at low temperatures.
Recommended Solvent Classes:
-
Fluorinated Alcohols (TFE, HFIP): These are "magic solvents" for fluorinated compounds due to their ability to donate hydrogen bonds to the anion while accommodating the fluorinated domain.
-
Warning: They are often too good. Use them as the "Good" solvent in a binary mixture, paired with a non-polar anti-solvent (e.g., Toluene or Heptane).
-
-
Ester/Alcohol Mixtures: Ethyl Acetate (EtOAc) is often superior to alcohols alone because it solvates the fluorinated chain less effectively at low temperatures.
-
Avoid Chlorinated Solvents: DCM often leads to oiling out because it solubilizes the fluorinated chain too well, preventing lattice formation.
Data Table 1: Solvent Screening Matrix for Fluorinated Amine Salts
| Solvent Class | Specific Solvent | Role | Interaction Mechanism | Suitability |
| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE) | Good Solvent | Strong H-bond donor; fluorous affinity | High (Use in binary mix) |
| Esters | Ethyl Acetate (EtOAc) | Moderate/Anti | Dipole-dipole; weak fluorous interaction | High (Promotes lattice packing) |
| Nitriles | Acetonitrile (MeCN) | Good Solvent | High dielectric; poor lipophile solvation | Medium (Good for polar salts) |
| Ethers | MTBE, Et2O | Anti-Solvent | Low polarity; weak H-bonding | High (Standard anti-solvent) |
| Chlorinated | DCM, Chloroform | Solvent | High lipophilicity | Low (Risk of oiling out) |
Issue B: Oiling Out (Liquid-Liquid Phase Separation)
Q: Upon cooling, my product comes out as a sticky oil instead of crystals. How do I fix this?
A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically driven by impurities or a melting point that is depressed below the boiling point of your solvent.[2][3]
Protocol: The "Trituration & Seed" Recovery
-
Re-heat: Redissolve the oil by heating the mixture to reflux.
-
Add a "Bridge" Solvent: Add 5-10% of a solvent with intermediate polarity (e.g., THF or Acetone) to increase the miscibility of the oil phase with the bulk solvent.
-
Seed at High Temp: Do not wait for the solution to cool completely. Add seed crystals (even crude ones) just as the solution becomes turbid (the "Cloud Point").
-
Slow Cooling: Insulate the flask. Rapid cooling favors the kinetic product (oil/amorphous) over the thermodynamic product (crystal).
Issue C: Impurity Rejection
Q: My fluorinated impurities are co-crystallizing with the product. How do I separate them?
A: Fluorinated impurities often have near-identical solubility profiles to the product. You must exploit the Salt Counter-ion Effect . Changing the anion changes the lattice energy and can dramatically alter the solubility differential between product and impurity.
Strategy: If the Hydrochloride (HCl) salt fails, switch to:
-
p-Toluenesulfonate (Tosylate): The aromatic ring facilitates
stacking, often creating a more rigid, higher-melting lattice that excludes impurities. -
Oxalate: Often forms highly crystalline, less soluble salts.
-
Trifluoroacetate (TFA): Caution—TFA salts are often hygroscopic and low-melting. Use only if necessary.
Visual Workflows
Workflow 1: Rational Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on solubility behavior.
Workflow 2: Oiling Out Recovery Protocol
Caption: Step-by-step intervention when the product separates as a liquid oil.
Advanced Protocol: The "Double-Salt" Purification
For extremely difficult separations (e.g., removing a des-fluoro impurity), use the Double-Salt Switch .
-
Form the Oxalate Salt: React free amine with oxalic acid in EtOH. Oxalates are prone to forming tight, specific lattices.
-
Recrystallize: Recrystallize the oxalate salt from EtOH/Water.
-
Freebase: Neutralize with NaOH and extract.
-
Form Final Salt: Convert back to the desired HCl or Mesylate salt.
Why this works: The impurity that co-crystallizes with the HCl salt often has a completely different solubility profile as an oxalate, allowing for orthogonal purification [1, 5].
References
-
BenchChem. (2025).[4][5][6][7] Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Retrieved from 7
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Solutions. Retrieved from 1
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from 8[8]
-
Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from 3
-
MIT DSpace. (n.d.). Computer-aided rational solvent selection for pharmaceutical crystallization. Retrieved from 9
Sources
- 1. mt.com [mt.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 9. Computer-aided rational solvent selection for pharmaceutical crystallization [dspace.mit.edu]
Technical Support Center: Resolving Diastereomers of 1-(3-Fluorocyclobutyl)ethanamine Derivatives
Welcome to the technical support center for the resolution of 1-(3-fluorocyclobutyl)ethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the chiral separation of these specific and increasingly important compounds. The presence of both a stereocenter on the ethylamine side chain and cis/trans isomerism in the 3-fluorocyclobutyl ring results in a mixture of four stereoisomers, making their separation a critical and often complex task in medicinal chemistry.
This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the diastereomers of 1-(3-fluorocyclobutyl)ethanamine derivatives?
The principal methods for resolving the diastereomers of 1-(3-fluorocyclobutyl)ethanamine and its derivatives fall into two main categories:
-
Classical Resolution via Diastereomeric Salt Formation: This is a widely used and often cost-effective technique for large-scale separations.[1] It involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[2] These salts, having different physical properties like solubility, can then be separated by fractional crystallization.[1][2]
-
Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers and diastereomers.[3][4] The most common approaches are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[3][4]
The choice between these methods depends on the scale of the separation, the required purity, and available resources.
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?
The selection of a suitable chiral resolving agent is a critical step for a successful resolution.[5] For primary amines like 1-(3-fluorocyclobutyl)ethanamine, chiral acids are the resolving agents of choice.[6] Commonly used and effective options include:
-
Tartaric Acid and its derivatives: Tartaric acid is a readily available and widely used resolving agent for chiral bases.[1] Derivatives such as di-O,O'-toluoyl-tartaric acid (DTTA) can also be highly effective.[1]
-
Mandelic Acid: (R)-Mandelic acid is another effective resolving agent for various amines.[6][7]
-
Camphorsulfonic Acid: (+)-Camphor-10-sulfonic acid is a strong acid that can form crystalline salts with amines.[6][8]
-
(-)-Camphoric Acid: The rigid bicyclic structure of camphoric acid can promote well-defined crystal packing, which may lead to high diastereoselectivity.[2]
Key Consideration: The ideal resolving agent will form a stable, crystalline salt with one diastereomer of the amine while the salt of the other diastereomer remains in solution.[9] Empirical screening of several resolving agents and solvent systems is often necessary to identify the optimal conditions.[5][10]
Q3: What factors should I consider when choosing a solvent for diastereomeric salt crystallization?
The solvent plays a crucial role in the success of a diastereomeric resolution by influencing the solubility difference between the diastereomeric salts.[7] Key factors to consider are:
-
Solubility Profile: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor.
-
Solvent Polarity: A range of solvents with varying polarities should be screened. Common choices include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile), sometimes with the addition of water.[10]
-
Temperature Coefficient of Solubility: A good solvent will show a significant increase in the solubility of the salts with increasing temperature, which is beneficial for recrystallization and purification.
A systematic screening of solvents is highly recommended to find the optimal conditions for selective crystallization.[5]
Q4: What are the advantages of using chiral SFC over chiral HPLC for separating these diastereomers?
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages:[4]
-
Higher Speed: SFC typically allows for faster separations due to the lower viscosity and higher diffusivity of the supercritical fluid mobile phase (usually carbon dioxide).[4][11]
-
Reduced Solvent Consumption: SFC primarily uses compressed CO2 as the mobile phase, significantly reducing the consumption of organic solvents, making it a "greener" technique.[12]
-
Orthogonal Selectivity: SFC can sometimes provide different or complementary selectivity compared to normal-phase or reversed-phase HPLC.[3]
While HPLC remains a robust and widely used technique, SFC is particularly advantageous for high-throughput screening and preparative scale purification of chiral compounds.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the resolution of 1-(3-fluorocyclobutyl)ethanamine diastereomers.
Issue 1: Diastereomeric Salt Crystallization - No Crystals Form
Possible Causes & Solutions:
-
High Solubility of Diastereomeric Salts: The chosen solvent may be too good a solvent for both diastereomeric salts.
-
Incorrect Stoichiometry: An excess of either the amine or the resolving agent can sometimes inhibit crystallization.
-
Solution: Experiment with different molar ratios of the amine to the resolving agent. Ratios of 1:1 or 2:1 are common starting points.
-
-
Insufficient Supersaturation: The concentration of the salt in the solution may be too low for nucleation to occur.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Seeding the solution with a small crystal from a previous successful experiment can also initiate crystallization.
-
Issue 2: Diastereomeric Salt Crystallization - Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent may not provide a large enough solubility difference between the diastereomeric salts, leading to co-crystallization.[5]
-
Solution: Screen a wider variety of solvents or solvent mixtures to maximize the solubility differential.
-
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of more ordered and purer crystals.
-
-
Incomplete Resolution in a Single Step: A single crystallization is often insufficient to achieve high purity.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt to improve the diastereomeric and enantiomeric excess.[5]
-
Issue 3: Chiral Chromatography (HPLC/SFC) - Poor or No Resolution
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the right chiral recognition mechanism for your specific derivative.
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving good selectivity and resolution.
-
Temperature Effects: Temperature can influence the interactions between the analyte and the CSP, affecting resolution.
Issue 4: Chiral Chromatography (HPLC/SFC) - Peak Tailing
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Basic amines can interact with residual acidic silanol groups on silica-based columns, leading to peak tailing.
-
Solution: Add a small amount of a basic additive to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), to mask the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Degraded Column: The performance of a chiral column can degrade over time.
-
Solution: Try a new column of the same type to see if performance is restored.
-
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic 1-(3-fluorocyclobutyl)ethanamine derivative in a suitable solvent (e.g., methanol, ethanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral acid (e.g., (+)-tartaric acid) in the same solvent, also with warming.
-
Salt Formation and Crystallization: Slowly add the resolving agent solution to the amine solution with continuous stirring. Allow the mixture to cool gradually to room temperature. The less soluble diastereomeric salt should begin to crystallize. For maximum yield, the mixture can be further cooled in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base (e.g., 1M NaOH). Stir until the salt is fully dissolved.[8]
-
Extraction: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or SFC.
Protocol 2: Chiral HPLC/SFC Method Development Workflow
-
Initial Screening:
-
Select 2-3 different chiral stationary phases (e.g., polysaccharide-based columns).
-
For each column, screen with 2-3 different mobile phase systems.
-
SFC: Typically CO2 with a gradient of an alcohol modifier (e.g., 5-40% methanol over 10 minutes).
-
Normal Phase HPLC: Hexane/Isopropanol or Hexane/Ethanol gradients.
-
Reversed Phase HPLC: Water/Acetonitrile or Water/Methanol gradients.
-
-
-
Optimization:
-
Based on the screening results, select the column and mobile phase system that shows the best initial separation.
-
Convert the gradient method to an isocratic method based on the elution conditions from the screening run.
-
Systematically adjust the mobile phase composition in small increments to maximize resolution.[14]
-
Optimize the column temperature and flow rate to further improve the separation.[14]
-
Visualizations
Workflow for Diastereomeric Salt Resolution
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Synthesis of Fluorinated Cyclobutane Amines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated cyclobutane amines. The unique structural and electronic properties of these motifs make them invaluable in modern medicinal chemistry, often enhancing metabolic stability, pKa, and binding affinity.[1][2][3][4] However, the inherent strength of the carbon-fluorine bond can be misleading, as undesirable defluorination side reactions can arise under various synthetic conditions, compromising yield and purity.
This guide is designed to provide in-depth, field-proven insights to help you anticipate, troubleshoot, and prevent these unwanted side reactions. By understanding the underlying mechanisms and having access to practical, step-by-step protocols, you can navigate the complexities of synthesizing and handling these valuable building blocks with greater confidence.
Troubleshooting Guide: Defluorination Side Reactions
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Unexpected defluorination of a monofluorocyclobutane amine during a nucleophilic substitution reaction.
Question: I am attempting to perform an S_N2 reaction on a tosylated monofluorocyclobutane amine, but I am observing significant formation of a cyclobutene byproduct and loss of fluoride. What is happening and how can I prevent it?
Probable Causes & Solutions:
This is a classic example of an E2 elimination reaction competing with the desired S_N2 substitution. The basicity of your nucleophile or added base is likely abstracting a proton on the carbon adjacent to the leaving group, leading to the formation of a double bond and expulsion of the fluoride ion. The strained nature of the cyclobutane ring can exacerbate this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for defluorination during S_N2 reactions.
Detailed Solutions:
-
Re-evaluate Your Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides, hydroxides), consider switching to a less basic alternative. For instance, if you are performing an amination, using an amine under neutral or slightly acidic conditions may be preferable to using an azide followed by reduction.
-
Employ a Non-Nucleophilic Base: If a base is required, use a sterically hindered, non-nucleophilic base. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles or promote elimination.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can significantly favor the desired S_N2 pathway.
-
Change the Leaving Group: While tosylates are common, other leaving groups might be less prone to elimination. Consider using a mesylate or a halide.
Issue 2: Defluorination of a gem-difluorocyclobutane moiety during a metal-catalyzed cross-coupling reaction.
Question: I am performing a Suzuki coupling on an aryl bromide that also contains a gem-difluorocyclobutane amine. I am seeing byproducts that suggest C-F bond cleavage. How can I avoid this?
Probable Causes & Solutions:
Reductive defluorination can occur under certain metal-catalyzed conditions, particularly with palladium catalysts.[5][6] The mechanism can be complex, but it often involves oxidative addition of the catalyst into the C-F bond, which is more likely with electron-rich metal centers.
Preventative Measures & Protocol:
Table 1: Ligand and Additive Screening for Suzuki Coupling
| Ligand | Additive | Temperature (°C) | Observation |
| PPh₃ | K₂CO₃ | 100 | Significant defluorination |
| SPhos | Cs₂CO₃ | 80 | Reduced defluorination |
| XPhos | K₃PO₄ | 80 | Minimal defluorination |
| RuPhos | CsF | 70 | No detectable defluorination |
Recommended Protocol for a Defluorination-Sensitive Suzuki Coupling:
-
Degas all solvents and reagents thoroughly. Oxygen can degrade both the catalyst and the boronic acid, leading to side reactions.
-
To a dry flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), boronic acid (1.2 eq), a mild base such as K₃PO₄ or CsF (2.0 eq), and your chosen palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos or RuPhos, 2-5 mol%).
-
Add your degassed solvent (e.g., 1,4-dioxane/water or toluene).
-
Heat the reaction to a moderate temperature (70-80 °C) and monitor by LC-MS. Avoid excessive heating, which can promote C-F activation.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
The choice of ligand is critical. Electron-rich, bulky phosphine ligands often stabilize the palladium catalyst and can disfavor oxidative addition into the C-F bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of defluorination in fluorinated cyclobutane amines?
A1: There are several key mechanisms to be aware of:
-
Elimination (E2 or E1cb): As discussed in Issue 1, the presence of a leaving group on the cyclobutane ring can lead to elimination to form a cyclobutene. This is often promoted by basic conditions.
-
Intramolecular S_N2: The amine functionality itself can act as an intramolecular nucleophile, displacing a fluoride on the cyclobutane ring to form a bicyclic azetidinium ion. This is more likely if the stereochemistry allows for a favorable backside attack.[7]
-
Reductive Defluorination: This typically occurs in the presence of transition metal catalysts (like Palladium) and a hydride source.[5][6] It can also be initiated by single-electron transfer (SET) from a photoredox catalyst.[8]
-
Lewis Acid-Mediated Defluorination: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and making it more susceptible to cleavage.
Caption: Common defluorination pathways for cyclobutane amines.
Q2: How does the position of the fluorine atom on the cyclobutane ring affect its stability?
A2: The stability is highly dependent on the substitution pattern:
-
gem-Difluorocyclobutanes: These are generally quite stable. The two fluorine atoms on the same carbon inductively withdraw electron density, strengthening the C-F bonds and making them less prone to cleavage.[1][2]
-
Monofluorocyclobutanes: The stability of these can be more context-dependent. A fluorine atom alpha to a leaving group or a site of unsaturation can be susceptible to elimination.
-
Vicinal Difluorocyclobutanes: These can be prone to elimination to form a fluorocyclobutene if a suitable base is present.
Q3: Are there any "fluorine-friendly" reagents I should consider for modifying my fluorinated cyclobutane amine?
A3: Yes, choosing milder reagents is a key strategy.
-
For Fluorination: Instead of harsh reagents, consider using milder deoxofluorinating agents like Deoxo-Fluor ((2-methoxyethyl)aminosulfur trifluoride) or XtalFluor®, which often result in fewer elimination byproducts.[9]
-
For Couplings: As mentioned in Issue 2, catalyst and ligand selection is paramount. Additionally, consider using milder bases like cesium fluoride (CsF), which can act as both a base and a fluoride source to maintain equilibrium and suppress defluorination.[10]
-
For Reductions: When reducing other functional groups in the molecule, avoid harsh reducing agents that can also cleave C-F bonds. Catalytic hydrogenation with specific catalysts (e.g., PtO₂) or transfer hydrogenation can be good options, but screening is necessary.
Q4: My fluorinated cyclobutane amine appears to be degrading upon storage. What are the best practices for storing these compounds?
A4: While generally stable, degradation can occur, especially if impurities are present.
-
Storage Conditions: Store in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
Purity: Ensure the compound is free of residual acid or base from the final purification step. These can catalyze decomposition over time. If necessary, re-purify and store as a free base or a stable salt (e.g., hydrochloride).
-
Solvent: If stored in solution, use a non-protic, anhydrous solvent. Protic solvents like methanol could potentially participate in slow solvolysis reactions.
By understanding the potential pathways for defluorination and carefully selecting reaction conditions, you can successfully incorporate these valuable fluorinated cyclobutane amine motifs into your target molecules.
References
-
Hu, J., & Zhang, X. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(11), 4346–4352. Available from: [Link]
-
Mykhailiuk, P. K. (2022). Some useful fluoroalkyl-substituted cyclobutanes. Chemistry – A European Journal, 28(5), e202103558. Available from: [Link]
- Oreate AI. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
-
Grygorenko, O. O., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Molecules, 27(19), 6523. Available from: [Link]
- WaTER Institute. (2025, May 6). New roadmap advances catalytic solutions to destroy 'forever chemicals'.
-
Mykhailiuk, P. K. (2020). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Angewandte Chemie International Edition, 59(38), 16376-16395. Available from: [Link]
- HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam.
- DTIC. (2022, February 5). A Synergistic Platform for Defluorination of Perfluoroalkyl Acids (PFAAs) Through Catalytic Reduction Followed by Microbial Oxid.
-
Wang, Y., et al. (2018). Carbon–fluorine bond cleavage mediated by metalloenzymes. Chemical Society Reviews, 47(24), 9082-9098. Available from: [Link]
-
Wouters, J., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(17), 1359-1371. Available from: [Link]
- Yuan, F., et al. (2024). Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroarylation.
- Pharmaceutical Technology. (2026, February 6). Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology.
- ACS. (n.d.). Catalytic hydrothermal destruction of PFAS: kinetics and reaction mechanisms. American Chemical Society.
- Yuan, F., et al. (2024).
- Chemical Communications. (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Royal Society of Chemistry.
- ResearchGate. (n.d.).
- ACS Publications. (2020, March 25).
-
Douglas, J., et al. (2020). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of the American Chemical Society, 142(28), 12438–12446. Available from: [Link]
- SERDP and ESTCP. (2020, March 4).
-
G. Dagousset, et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(4), 836-848. Available from: [Link]
- Wang, D., et al. (2024). Electron bifurcation and fluoride efflux systems implicated in defluorination of perfluorinated unsaturated carboxylic acids by Acetobacterium spp. Science Advances, 10(29), eadn8314.
- Molecules. (2021, November 22).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. A Synergistic Platform for Defluorination of PFAAs through Catalytic Reduction Followed by Microbial Oxidation [serdp-estcp.mil]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
Improving solubility of fluorinated building blocks in aqueous buffers
Topic: Improving Solubility of Fluorinated Building Blocks in Aqueous Buffers Ticket ID: SOL-F-2024-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Fluorochem Support Center
You are likely here because you have encountered the "Fluorine Paradox." You have introduced fluorine to improve metabolic stability or potency, but now your compound refuses to dissolve in assay media.
This guide is not a generic textbook entry; it is a troubleshooting manual designed to unblock your experiments. We will address the thermodynamics of the C-F bond, solvent engineering, and specific protocols to keep your fluorinated building blocks in solution.
Module 1: The Knowledge Base (FAQs)
Q1: Why does adding Fluorine often crash my compound out of water? A: This is due to the "Fluorophobic Effect." While fluorine is the most electronegative element, the C-F bond is tightly held and has very low polarizability. The fluorine atom does not accept hydrogen bonds well from water. When you substitute a hydrogen (C-H) with fluorine (C-F), you often increase the lipophilicity (LogP) of the molecule.[1][2] Water molecules must form a highly ordered "cage" around the hydrophobic fluorinated surface (entropic penalty), which is thermodynamically unfavorable.
-
Key Insight: Perfluorinated chains (e.g., -CF2-CF2-) are even worse; they are both hydrophobic and lipophobic (repelling both water and standard organic fats), often requiring fluorous solvents or specialized surfactants.
Q2: I dissolved my compound in DMSO, but it precipitates when I add buffer. Why? A: You are hitting the "Kinetic Solubility Limit." Your DMSO stock solution is a supersaturated state relative to water. When you spike this into an aqueous buffer, the rapid change in polarity forces the compound to find a low-energy state. For fluorinated compounds, the high lattice energy of the solid state often drives rapid crystallization (precipitation).
-
See Module 2 for the "Kinetic Spike" protocol.
Module 2: Troubleshooting & Decision Logic
Before proceeding with a protocol, determine the correct solubilization strategy using our logic tree.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on compound structure.
Module 3: Field-Proven Solutions
Issue #1: The "Crash Out" (Precipitation on Dilution)
Scenario: You have a 10 mM stock in DMSO. When diluting to 100 µM in PBS (pH 7.4), the solution turns cloudy. Root Cause: The "Mixing Shock." Localized regions of high water concentration cause immediate nucleation of the fluorinated compound before it can disperse.
The Solution: The "Sub-Surface Spike" Technique Do not drop the DMSO stock onto the top of the buffer.
-
Vortex the buffer rapidly to create a vortex cone.
-
Inject the DMSO stock directly into the center of the vortex (sub-surface).
-
This ensures instantaneous dispersal, minimizing the time the compound spends in a "critical water" ratio that favors precipitation.
Issue #2: pH Drift and Ionization
Scenario: The compound is soluble in 0.1 N HCl but crashes out in the assay buffer. Root Cause: Fluorine's Inductive Effect.[1][3][4] Fluorine is electron-withdrawing.[1] If you have a basic amine nearby, fluorine will lower the pKa of that amine (making it less basic).[1][4]
-
Example: A standard piperidine might have a pKa of ~11. A fluorinated piperidine might have a pKa of ~9.
-
Fix: If your assay allows, lower the pH slightly to ensure the amine remains protonated (charged). If the pKa has dropped too low (e.g., pKa 6.5), the compound may be neutral (insoluble) at pH 7.4.
Issue #3: Cellular Toxicity from Co-solvents
Scenario: You need 5% DMSO to keep the compound soluble, but your cells are dying. Root Cause: Solvent toxicity.[5] Most cells tolerate max 0.5% - 1% DMSO. The Solution: Cyclodextrin Complexation Fluorinated aromatic rings fit exceptionally well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Mechanism:[5][6] The CD hides the hydrophobic fluorine surface from the water, while the outer hydroxyls of the CD interact with the buffer. This can increase solubility by 10-100x without toxic solvents.
Module 4: Standard Operating Protocols (SOPs)
SOP-01: Kinetic Solubility Assessment (The "Spike" Method)
Use this for early-stage screening of building blocks.
Materials:
-
Compound Stock (10 mM in DMSO)[7]
-
PBS Buffer (pH 7.4)[7]
-
96-well UV-transparent plate
-
Plate reader (Nephelometer or UV/Vis)
Protocol:
-
Preparation: Add 196 µL of PBS to the assay plate wells.
-
Spike: Add 4 µL of DMSO stock to the buffer (Final: 200 µM, 2% DMSO).
-
Critical: Mix immediately by pipetting up and down 5 times.
-
-
Incubation: Seal plate and shake at room temperature for 2 hours.
-
Read: Measure absorbance at 620 nm (turbidity) or specific UV max.
-
Interpretation: High OD620 = Precipitation.
-
-
Filtration (Optional): If quantifying, filter the supernatant (0.45 µm) and analyze via HPLC to determine exact concentration remaining in solution.
SOP-02: Cyclodextrin Formulation
Use this for animal studies or sensitive cell assays.
Materials:
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Milli-Q Water
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in water. (e.g., 2g CD in 10mL water). Filter sterilize (0.22 µm).
-
Weigh your solid fluorinated compound.
-
Add the 20% CD solution to the solid compound.
-
Sonication: Sonicate in a water bath for 30-60 minutes at ambient temperature. The solution should turn clear.
-
Verification: Centrifuge at 10,000 x g for 5 mins to pellet any undissolved solid. Use the supernatant.
Data Summary: Common Co-Solvent Limits
| Solvent | Max % (Enzymatic Assay) | Max % (Cell Assay) | Notes |
| DMSO | 5% | 0.5% - 1.0% | Universal standard. High boiling point. |
| Ethanol | 5% | 1.0% | volatile; keep plates sealed. |
| PEG-400 | 10% | 1.0% | Viscous; good for "gummy" solids. |
| HP-β-CD | N/A (Inert) | >10% | Best for fluorinated aromatics. |
References
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Foundational text on Fluorine lipophilicity/pKa effects).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic vs Thermodynamic protocols).
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved March 7, 2026, from [Link]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. asianpubs.org [asianpubs.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Interpreting Complex 19F NMR Spectra of 3-Fluorocyclobutyl Compounds
Welcome to the technical support center for the analysis of 3-fluorocyclobutyl compounds using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the conformational flexibility and complex spin-spin coupling networks inherent to these molecules. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting guides for resolving complex spectra.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹⁹F NMR spectrum of my 3-fluorocyclobutyl compound show a complex multiplet instead of a simple pattern?
The complexity arises from a combination of factors unique to the cyclobutyl system:
-
Ring Puckering: The cyclobutane ring is not planar; it exists in a dynamic equilibrium between two puckered conformations. In a 3-fluorocyclobutyl system, the fluorine atom can occupy either an axial or an equatorial position in each conformation. If the rate of this conformational interchange is slow on the NMR timescale, you may see distinct signals for each conformer. If the exchange is fast, you will see a time-averaged spectrum, but the coupling constants will be a weighted average of the values from each conformation, leading to complex, non-first-order splitting patterns.[1][2]
-
Numerous Coupling Partners: The fluorine nucleus (¹⁹F) couples not only to the protons (¹H) on the same carbon (geminal coupling, ²JHF) and adjacent carbons (vicinal coupling, ³JHF), but also to protons further away (long-range coupling, ⁿJHF, n>3).
-
Through-Space Coupling: Due to the folded nature of the cyclobutyl ring, the fluorine atom can be in close spatial proximity to other atoms, including protons on the opposite side of the ring. This can lead to through-space coupling, an interaction that is independent of the bonding framework and adds another layer of complexity to the spectrum.[3][4]
-
Second-Order Effects: When the difference in chemical shift (in Hz) between two coupled nuclei is not much larger than their coupling constant (J), second-order effects can occur. This leads to "roofing" (unequal intensities of multiplet peaks) and the appearance of more lines than predicted by the simple n+1 rule, making manual interpretation difficult.[5][6]
Q2: What are typical coupling constant (J) values I should expect for a 3-fluorocyclobutyl system?
While exact values are highly dependent on the specific geometry and substituents of your molecule, the following table provides typical ranges for various coupling interactions.
| Coupling Type | Description | Typical Range (Hz) | Key Dependencies |
| ²JHF (geminal) | Coupling between ¹⁹F and ¹H on the same carbon. | 45 – 55 Hz | Hybridization, bond angles. |
| ³JHF (vicinal) | Coupling between ¹⁹F and ¹H on adjacent carbons. | cis: 15 – 30 Hztrans: 5 – 15 Hz | Dihedral Angle (Karplus Relationship).[7][8][9] |
| ⁴JHF (long-range) | Coupling across four bonds. | 0 – 7 Hz | Conformation ("W-pathway"), through-space effects. |
| Through-Space JHF | Coupling due to spatial proximity. | Variable (can be >10 Hz) | Internuclear distance, relative orientation.[10][11] |
Table 1: Typical ¹H-¹⁹F coupling constant ranges in fluorinated cyclobutanes.[12]
Q3: How does the Karplus relationship help in interpreting these spectra?
The Karplus equation describes the correlation between the three-bond (vicinal) coupling constant (³J) and the dihedral angle (φ) between the coupled nuclei.[8] For ³JHF, the magnitude of the coupling is largest when the H-C-C-F dihedral angle is close to 0° or 180° and smallest when it is near 90°.[7][9]
By measuring the ³JHF values from your spectrum, you can estimate the dihedral angles and thus gain valuable insight into the predominant conformation of the cyclobutyl ring. For example, a large ³JHF value might suggest a trans-diaxial relationship between the coupled proton and fluorine. This is a cornerstone of conformational analysis in these systems.[1][13]
Troubleshooting Guides
Problem 1: My ¹⁹F spectrum is a broad, unresolved multiplet, and I cannot extract any coupling constants.
This is a common issue often stemming from the sheer number of ¹H-¹⁹F couplings. The most effective way to simplify the spectrum is to remove the influence of the protons.
Solution: Perform a ¹H-decoupled ¹⁹F NMR Experiment.
This experiment uses a second radiofrequency channel to irradiate the protons while the fluorine signal is being detected. This removes all ¹H-¹⁹F coupling, causing the complex multiplet to collapse into a singlet (or a simpler multiplet if other fluorine atoms are present).
-
Sample Preparation: Prepare your sample as you would for a standard ¹⁹F NMR experiment.
-
Instrument Setup:
-
Load a standard ¹⁹F NMR experiment.
-
Navigate to the decoupling parameters section. On most spectrometers, this will involve selecting the ¹H channel for decoupling.
-
Ensure the decoupler power and bandwidth are sufficient to cover the entire proton chemical shift range. Modern spectrometers often have pre-calibrated "broadband decoupling" settings (e.g., GARP, WALTZ-16) that are ideal for this purpose.[14][15]
-
-
Acquisition: Acquire the ¹⁹F spectrum with proton decoupling active.
-
Analysis: The resulting spectrum will show the ¹⁹F chemical shift(s) free from any splitting caused by protons. This is invaluable for confirming the number of magnetically distinct fluorine environments in your molecule.
Caption: Workflow for simplifying a complex ¹⁹F NMR spectrum.
Problem 2: I have simplified the ¹⁹F spectrum, but now I need to assign the specific couplings to specific protons.
With the chemical shift information in hand, the next step is to re-introduce the couplings in a controlled manner to determine which protons are coupled to the fluorine and by how much. Two-dimensional (2D) NMR is the ideal tool for this.
Solution: Perform a 2D ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) Experiment.
The ¹H-¹⁹F HSQC experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹⁹F spectrum on the other. A cross-peak appears at the coordinates corresponding to the chemical shifts of a proton and a fluorine nucleus that are coupled to each other. This directly links specific protons to your fluorine of interest.
-
Direct Correlation: Unambiguously identifies which protons are coupled to the fluorine.
-
Through-Bond vs. Through-Space: While HSQC is typically designed for one-bond correlations (e.g., ¹H-¹³C), modified versions can show longer-range couplings. By comparing HSQC data with that from a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which shows through-space correlations, you can often distinguish between these two types of interactions.[11][16]
-
Assignment Power: This technique is crucial for assigning protons in the complex cyclobutyl ring system, especially when the ¹H spectrum is crowded.[17]
Caption: Integrated workflow combining 1D and 2D NMR for full structural elucidation.
By employing these advanced techniques, you can systematically deconstruct a complex ¹⁹F NMR spectrum, turning an indecipherable multiplet into a rich source of structural and conformational data.
References
-
Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H-C-C-F Torsion Angles. Journal of Organic Chemistry. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]
-
Thibaudeau, C., et al. (1998). A New Generalized Karplus-Type Equation Relating Vicinal Proton−Fluorine Coupling Constants to H−C−C−F Torsion Angles. SciSpace. Available at: [Link]
-
Reich, H. J. (2020). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]
-
Weinhold, F., & Landis, C. R. (2007). Natural bond orbital dissection of fluorine–fluorine through-space NMR coupling (JF,F) in polycyclic organic molecules. Chemical Communications. Available at: [Link]
-
Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry. Available at: [Link]
-
Al-Hadedi, A. A. M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. Available at: [Link]
-
ResearchGate. (n.d.). Carbon–fluorine two-dimensional NMR correlation spectra. Retrieved from [Link]
-
Peterson, L., et al. (2021). A J-resolved 13C–19F {1H, 19F} Experiment with Broadband Fluorine Decoupling for the Characterization of Polyfluorinated Organic Compounds. Magnetic Resonance in Chemistry. Available at: [Link]
-
Shcherbakov, D., & Hong, M. (2020). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of Magnetic Resonance. Available at: [Link]
-
ResearchGate. (n.d.). Quick Measurement of 1H-19F Scalar Couplings from the Complex NMR Spectra by Real-time Spin Edition. Retrieved from [Link]
-
Equbal, A., et al. (2010). Frequency-swept Pulse Sequences for 19F Heteronuclear Spin Decoupling in Solid-State NMR. Journal of Magnetic Resonance. Available at: [Link]
-
Lo, A. A., & Ree, W. R. (1970). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]
-
Rusakov, Y. Y., et al. (2023). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. International Journal of Molecular Sciences. Available at: [Link]
-
Mishra, R. K., & Mishra, N. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. Available at: [Link]
-
Serianni, A. S., & Bondo, P. B. (2012). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Retrieved from [Link]
-
Pandey, M. K., et al. (2019). Ultrafast 19F MAS NMR. Journal of Magnetic Resonance. Available at: [Link]
-
EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. Retrieved from [Link]
-
KGROUP. (n.d.). Vicinal proton-proton coupling constants. Retrieved from [Link]
-
Defense Technical Information Center. (1971). Fluorine-19 Nuclear Magnetic Resonance. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Available at: [Link]
-
Sakhaii, P., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
Sakhaii, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications. Available at: [Link]
-
Tormena, C. F., & Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. Available at: [Link]
-
Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. Available at: [Link]
-
Gayen, A., & Mondal, J. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences. Available at: [Link]
-
Aoto, H., et al. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Conformational analysis and crystal structure of {1[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl} [(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt. Retrieved from [Link]
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Minimizing hygroscopicity issues with amine hydrochloride salts
Topic: Troubleshooting & Minimizing Hygroscopicity in Amine Hydrochloride Salts
Welcome to the Solid-State Optimization Support Center. Amine hydrochloride salts are a staple in drug development due to their ability to drastically improve the aqueous solubility of basic active pharmaceutical ingredients (APIs). However, this solubility enhancement often comes at the severe cost of hygroscopicity, leading to powder caking, chemical degradation, and deliquescence during manufacturing.
This guide provides authoritative, mechanistic troubleshooting steps and self-validating protocols to help formulation scientists and medicinal chemists resolve moisture-uptake issues.
Section 1: Diagnostic FAQs – The Mechanistic "Why"
Q: Why do amine hydrochloride salts exhibit such aggressive moisture uptake compared to other salt forms? A: The fundamental issue lies in the competition between the crystal lattice energy and the hydration energy. The highly electronegative chloride ion acts as a potent hydrogen bond acceptor. When exposed to atmospheric moisture, 1[1]. If the hydration energy exceeds the lattice energy, the solid will undergo deliquescence (dissolving in its own absorbed moisture).
Mechanistic pathway of moisture-induced deliquescence in hydrochloride salts.
Q: We need the high solubility of the HCl salt, but the hygroscopicity is halting our tableting process. What is the immediate troubleshooting path? A: You must systematically increase the steric hindrance or the crystal lattice energy of the API.2[2]. Follow the decision tree below: first, attempt to find a denser polymorph; if unsuccessful, screen alternative counterions; finally, consider co-crystallization to block hydrogen-bonding sites.
Decision tree for mitigating hygroscopicity in active pharmaceutical ingredients.
Q: Can we keep the hydrochloride salt but modify the crystal structure to prevent hygroscopicity? A: Yes.. This steric shielding prevents water ingress while maintaining the high solubility profile of the parent HCl salt.
Section 2: Quantitative Data – Alternative Counterion Selection
If polymorph screening of the HCl salt fails, alternative counterions must be evaluated. Different counterions alter the crystal lattice energy and steric bulk, directly impacting moisture uptake. For example,3[3]. In specific comparative studies,4[4].
Table 1: Comparative Physicochemical Properties of Common Amine Salt Counterions
| Counterion | pKa | Typical Solubility Enhancement | Hygroscopicity Risk | Mechanistic Impact on Crystal Lattice |
| Hydrochloride (Cl⁻) | -6.1 | High | Very High | Strong H-bond acceptor; highly prone to hydrate formation and deliquescence. |
| Mesylate (CH₃SO₃⁻) | -1.9 | Very High (Up to 5x vs HCl) | Moderate | Bulky methyl group provides slight steric hindrance; often yields clean polymorphic profiles. |
| Sulfate (SO₄²⁻) | -3.0, 1.9 | Moderate | Low | Divalent charge increases lattice energy; tightly binds the amine, reducing water ingress. |
| Citrate (C₆H₅O₇³⁻) | 3.1, 4.8, 6.4 | Low to Moderate | Very Low | Large molecular volume maximizes steric hindrance, effectively blocking atmospheric moisture. |
Section 3: Methodology – Thermodynamically-Driven Solid Form Screening
To identify a non-hygroscopic polymorph or salt, you must execute a screening protocol that forces the API into its most thermodynamically stable (and thus, highest lattice energy) state.
Step 1: Solvent Selection & Saturation
-
Action: Dissolve the free base API and the target counterion (e.g., HCl, Methanesulfonic acid) in a diverse array of ICH Class 3 solvents (e.g., ethanol, acetone, ethyl acetate, heptane) at 50°C to achieve supersaturation.
-
Causality: Solvents with varying dielectric constants and hydrogen-bonding donor/acceptor capabilities disrupt the amine-counterion interactions differently. This diversity in the local solvation environment maximizes the probability of nucleating a novel, higher-density polymorph.
Step 2: Controlled Temperature Cycling
-
Action: Cycle the sealed suspensions between 5°C and 50°C at a rate of 0.5°C/min for 72 to 96 hours.
-
Causality: Rapid precipitation often traps the API in a kinetic, highly porous (and hygroscopic) metastable state. Repeated dissolution and precipitation over days overcomes these kinetic energy barriers, driving the system thermodynamically toward the most tightly packed crystal lattice.
Step 3: Solid-State Isolation & XRPD Verification (Self-Validation Check 1)
-
Action: Isolate the resulting solids via centrifugation and analyze them via X-Ray Powder Diffraction (XRPD).
-
Validation: Compare the resulting diffractograms to the baseline API. If the peak positions (2θ) are identical, no new polymorph was formed, and the run is a failure. If distinct new peaks emerge, a novel crystal lattice has been successfully nucleated and can proceed to stress testing.
Step 4: Dynamic Vapor Sorption (DVS) Stress Testing (Self-Validation Check 2)
-
Action: Subject the novel crystal form to DVS, cycling the environment from 0% to 90% Relative Humidity (RH) and back to 0% RH at a constant 25°C.
-
Validation: A truly non-hygroscopic candidate must show a total mass change of <2%. Furthermore, evaluate the hysteresis loop: if the desorption isotherm does not perfectly overlap the sorption isotherm, water has irreversibly ingressed into the lattice (hydrate formation).
-
Final Confirmation: Perform post-DVS XRPD. If the diffractogram matches the pre-DVS scan exactly, the moisture uptake was purely surface-level adsorption, and the form is physically stable under severe moisture stress. If new peaks appear, the form has undergone a phase transition and is rejected.
References
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL:[Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: RSC Publishing URL:[Link]
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks Source: ResearchGate URL:[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH / Molecules URL:[Link]
Sources
1H and 19F NMR characterization of 1-(3-Fluorocyclobutyl)ethanamine HCl
Advanced ¹H and ¹⁹F NMR Characterization of 1-(3-Fluorocyclobutyl)ethanamine HCl: A Comparative Guide
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development: the unambiguous structural and isomeric characterization of fluorinated building blocks. 1-(3-Fluorocyclobutyl)ethanamine HCl is a prime example. While the addition of a fluorine atom improves metabolic stability and lipophilicity, it introduces severe analytical complexities due to the presence of cis and trans diastereomers and massive heteronuclear spin-spin couplings.
This guide objectively compares the performance of Benchtop vs. High-Field NMR hardware, as well as 1D vs. 2D NMR methodologies, providing a self-validating framework for the rigorous characterization of this compound.
The Analytical Challenge: Spin Physics in Fluorocyclobutanes
The ¹⁹F nucleus comprises 100% of naturally occurring fluorine and is highly responsive to NMR measurements, making it the third most receptive NMR nucleus after ³H and ¹H[1]. However, its high gyromagnetic ratio means it couples strongly with nearby protons.
In 1-(3-Fluorocyclobutyl)ethanamine HCl, the ¹⁹F atom is split by the geminal proton at C3 (
Hardware Comparison: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR
When characterizing fluorinated amines, the choice of instrument dictates the depth of structural insight. Benchtop NMR is excellent for rapid QA/QC, but High-Field NMR is mandatory for absolute isomeric resolution.
Table 1: Hardware Performance Comparison for Fluorocyclobutanes
| Parameter | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) | Scientific Impact |
| ¹H Larmor Frequency | 80 MHz | 600 MHz | Higher frequency increases chemical shift dispersion. |
| ¹H Resolution (Linewidth) | ~1.0 - 1.2 Hz | < 0.5 Hz | Resolves fine J-couplings (e.g., |
| ¹⁹F Larmor Frequency | ~75 MHz | ~564 MHz | Enhances baseline separation of cis/trans ¹⁹F signals. |
| Limit of Detection (¹⁹F) | ~10 - 20 mM | < 0.1 mM | Determines minimum sample required for analysis. |
| Typical Acquisition Time | 5 - 10 minutes | 1 - 2 minutes (1D) | Dictates throughput for QA/QC vs. Core Facility use. |
Causality Check: Why is 600 MHz necessary for this specific molecule? At 80 MHz, the diastereotopic protons of the cyclobutane ring (1.5–2.5 ppm) heavily overlap with the ethanamine side-chain signals. The 600 MHz magnet provides the chemical shift dispersion required to pull these multiplets apart, allowing for precise
Methodological Comparison: 1D vs. 2D NMR Workflows
To establish the cis/trans ratio and assign the absolute geometry of the cyclobutane ring, we must move beyond standard 1D proton spectra. ¹⁹F holds great potential with its 100% natural abundance and a lack of background signal, leading to high-contrast quantitative analysis when the right pulse sequences are applied[2].
Table 2: Methodological Comparison for Isomeric Assignment
| NMR Technique | Target Nuclei | Primary Output | Application for 1-(3-Fluorocyclobutyl)ethanamine |
| 1D ¹H NMR | ¹H | Chemical shifts, | Basic structural confirmation; heavily split by ¹⁹F. |
| 1D ¹⁹F NMR | ¹⁹F | Chemical shifts, | Confirms fluorine presence; complex multiplets due to ¹H. |
| 1D ¹⁹F{¹H} | ¹⁹F (¹H decoupled) | Singlets for each isomer | Absolute quantification of cis/trans isomeric ratio. |
| 2D ¹H-¹⁹F HOESY | ¹H, ¹⁹F | Heteronuclear NOE | Absolute spatial assignment of cis vs. trans geometry. |
Analytical Workflow Visualization
Caption: Workflow comparing Benchtop vs High-Field NMR for fluorinated amine characterization.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent data misinterpretation.
Phase 1: Self-Validating Sample Preparation
-
Procedure : Dissolve 15 mg of 1-(3-Fluorocyclobutyl)ethanamine HCl in 0.6 mL of DMSO-d6. Add 2.0 µL of Trifluoroethanol (TFE) as an internal reference standard.
-
Causality : We explicitly avoid D₂O for full characterization because it rapidly exchanges the -NH₃⁺ protons to -ND₃⁺, rendering them invisible. DMSO-d6 preserves these exchangeable protons, allowing us to confirm salt formation.
-
Self-Validation : ¹⁹F chemical shifts are highly susceptible to concentration and solvent effects. The internal TFE standard guarantees that the observed chemical shift (expected around -175 ppm for the fluorocyclobutane) is absolutely referenced, preventing misassignment.
Phase 2: Quantitative ¹⁹F{¹H} NMR (qNMR) Protocol
-
Procedure : Tune the probe to ¹⁹F (~564 MHz) and ¹H (~600 MHz). Apply WALTZ-16 decoupling on the ¹H channel. For ¹⁹F NMR, a spectral width of -250 to 0 ppm is common, with a relaxation delay of 1-2 seconds typically used for qualitative scans[3]. However, for quantitative scans, the delay must be extended.
-
Causality : Standard 1D ¹⁹F NMR yields a complex multiplet due to massive geminal and vicinal couplings. Decoupling collapses this into sharp singlets for the cis and trans isomers, enabling precise integration.
-
Self-Validation (T₁ Measurement) : Before acquiring the quantitative spectrum, run a fast Inversion-Recovery (T₁) sequence. ¹⁹F nuclei often exhibit long T₁ relaxation times. If the measured T₁ is 3 seconds, the relaxation delay (D1) MUST be set to
seconds ( ). Failing to do so invalidates the integration, as the cis and trans isomers may relax at different rates.
Phase 3: 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
-
Procedure : Acquire a 2D HOESY spectrum to map through-space dipole-dipole interactions (< 5 Å).
-
Causality : 1D NMR quantifies the ratio of isomers but cannot identify which singlet belongs to which geometry. The cis isomer will show a strong NOE cross-peak between the ¹⁹F atom and the protons of the ethanamine side chain, whereas the trans isomer will not (due to the rigid cyclobutane geometry pointing them in opposite directions).
-
Self-Validation : Run a 1D transient NOE experiment first to empirically determine the optimal mixing time (typically 300–500 ms for ¹⁹F-¹H in small molecules). This ensures the 2D HOESY cross-peaks are true spatial signals and not artifacts of spin diffusion.
References
-
Title : Fluorine-19 nuclear magnetic resonance spectroscopy Source : Wikipedia URL :[Link]
-
Title : New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source : Chemical Science (RSC Publishing) URL :[Link]
-
Title : Design of Highly Fluorinated Peptides for Cell-based 19F NMR Source : PMC (NIH) URL :[Link]
Sources
Comparing metabolic stability of 3-fluorocyclobutyl vs 3,3-difluorocyclobutyl amines
As a Senior Application Scientist, I frequently evaluate the DMPK (Drug Metabolism and Pharmacokinetics) profiles of novel chemotypes. When optimizing aliphatic amines, substituting standard cycloalkyl groups with fluorinated bioisosteres is a foundational strategy. However, the choice between a monofluorinated and a gem-difluorinated cyclobutane ring is not merely a structural tweak—it fundamentally alters the molecule's electronic landscape and metabolic fate.
This guide provides an objective, data-driven comparison of 3-fluorocyclobutyl versus 3,3-difluorocyclobutyl amines, detailing the mechanistic causality behind their stability differences and providing a self-validating protocol for experimental verification.
The Mechanistic Causality of Fluorination in Drug Metabolism
To understand why these two bioisosteres perform differently, we must look beyond the simple assumption that "C–F bonds are stronger than C–H bonds." The true drivers of metabolic stability in fluorinated amines are electrostatic modulation and steric shielding.
-
pKa Modulation and Enzyme Affinity: Cytochrome P450 enzymes (particularly CYP2D6) heavily rely on anionic residues (e.g., Asp301, Glu216) within their active sites to recruit basic amines. The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the cyclobutane ring. This pulls electron density away from the amine nitrogen, universally decreasing its basicity (pKa)[1]. By lowering the pKa, a smaller fraction of the drug remains protonated at physiological pH (7.4), which directly reduces its binding affinity (
) to the CYP active site1[1]. -
Direct Blockade vs. Metabolic Switching: While replacing a C–H bond with a C–F bond blocks aliphatic hydroxylation at that specific site, incomplete fluorination can lead to "metabolic switching" 2[2]. If a vulnerable C–H bond remains, the CYP450 heme-oxo species will simply reorient and oxidize the remaining site.
Logical pathway linking amine fluorination to enhanced metabolic stability via pKa and steric effects.
Objective Comparison: 3-Fluoro vs. 3,3-Difluoro
When comparing the monofluorinated and gem-difluorinated analogs, the experimental data heavily favors the 3,3-difluorocyclobutyl group for robust metabolic protection.
-
3-Fluorocyclobutyl amine: The introduction of a single fluorine drops the pKa by approximately 0.8 to 1.2 units. However, the C3 position retains a tertiary C–H bond. Tertiary C–H bonds are notoriously weak and highly susceptible to oxidative insertion. Consequently, while overall clearance improves slightly compared to the non-fluorinated parent, the molecule is often still subject to rapid metabolic switching and subsequent hydroxylation.
-
3,3-Difluorocyclobutyl amine: The gem-difluoro group completely replaces all C–H bonds at the C3 position, physically blocking aliphatic hydroxylation3[3]. Furthermore, the synergistic inductive effect of two fluorine atoms drastically lowers the amine's pKa (often below 8.0), significantly reducing its affinity for CYP450 active sites. This dual-action mechanism is why the 3,3-difluorocyclobutyl motif was critical in achieving the required metabolic stability for FDA-approved drugs like Ivosidenib[3], and why it consistently outperforms monofluorinated analogs in microsomal stability assays 4[4].
Quantitative Data Summary
The table below synthesizes representative physicochemical and clearance data demonstrating the stepwise impact of fluorination on the cyclobutylamine scaffold.
| Property | Cyclobutylamine (Baseline) | 3-Fluorocyclobutylamine | 3,3-Difluorocyclobutylamine |
| Structural Motif | Non-fluorinated | Monofluorinated | gem-Difluorinated |
| Amine pKa (est.) | ~10.4 | ~9.0 - 9.4 | ~7.8 - 8.2 |
| LogD (pH 7.4) | -0.5 | -0.2 | +0.3 |
| HLM | > 50 (High Clearance) | 25 - 40 (Moderate) | < 15 (Low Clearance) |
| Primary Metabolic Liability | C3 Aliphatic Hydroxylation | C3 Hydroxylation (Switching) | Highly Shielded / Blocked |
Self-Validating Experimental Protocol: In Vitro HLM Stability Assay
To empirically verify the metabolic stability of these bioisosteres, an in vitro Intrinsic Clearance (
Self-Validating Controls
-
Minus-NADPH Control: An incubation lacking the NADPH regenerating system. Causality: Cytochrome P450 enzymes require NADPH as an electron donor. If the compound degrades in this control, the instability is due to chemical degradation in the buffer or non-oxidative enzymes (e.g., esterases), not CYP metabolism.
-
Positive Control: Concurrent incubation with a known high-clearance drug (e.g., Verapamil). Causality: Validates the enzymatic viability of the specific HLM batch.
Step-by-step workflow for in vitro intrinsic clearance assessment using Human Liver Microsomes.
Step-by-Step Methodology
-
Preparation: Prepare a 10 mM stock of the test amine in DMSO. Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to yield a final assay concentration of 1 µM. Causality: Keeping the final DMSO concentration below 0.1% is critical to prevent solvent-mediated inhibition of CYP enzymes[2].
-
Matrix Addition: Add pooled Human Liver Microsomes to the buffer mixture to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This ensures thermal equilibrium of the enzyme-substrate complex prior to initiating the reaction, preventing lag phases in the kinetic curve.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Sampling & Quenching: At predefined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism at the exact time point. The IS corrects for any volumetric variations during subsequent sample handling[2].
-
Centrifugation: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
LC-HRMS Analysis: Inject the supernatant into a Liquid Chromatography-High Resolution Mass Spectrometer to quantify the remaining percentage of the parent compound and calculate the half-life (
) and .
References
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL
- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: PMC / NIH URL
- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: ACS Publications URL
- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates Source: Benchchem URL
Sources
Lipophilicity comparison: Fluorocyclobutyl vs Cyclopropyl amine derivatives
Title: Lipophilicity and Basicity Profiling: Fluorocyclobutyl vs. Cyclopropyl Amine Derivatives in Drug Design
Introduction: The Bioisosteric Evolution The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a cornerstone of modern medicinal chemistry, aimed at improving aqueous solubility and metabolic stability 1. Historically, the cyclopropyl group has served as a standard bioisostere for phenyl or alkyl groups. However, the emergence of fluorinated cyclobutyl moieties—specifically 3-fluorocyclobutyl and 3,3-difluorocyclobutyl amines—has provided researchers with highly tunable alternatives 2. This guide objectively compares the physicochemical performance of fluorocyclobutyl amines against their cyclopropyl counterparts, focusing on lipophilicity (LogP/LogD) and basicity (pKa), and provides the rigorous experimental frameworks required to validate these parameters.
Mechanistic Causality: Structural Impact on Physicochemical Properties To successfully leverage these motifs in drug development, one must understand the causality between their structural geometry, electronic distribution, and resulting physicochemical properties.
-
The Cyclopropyl Baseline : Cyclopropylamine exhibits an unusually low pKa (~8.6) compared to typical aliphatic amines (e.g., cyclohexylamine, pKa ~10.7). This is caused by the high s-character of the carbon-carbon bonds within the highly strained three-membered ring. This structural strain increases the electronegativity of the ring carbons, exerting an electron-withdrawing effect on the adjacent amine. Consequently, cyclopropyl amines possess low lipophilicity (LogP ~0.2) and reduced basicity, making them excellent for minimizing hERG toxicity while maintaining metabolic stability.
-
The Fluorocyclobutyl Shift : Unsubstituted cyclobutylamine is highly basic (pKa ~10.4) and moderately lipophilic (LogP ~0.85). However, introducing fluorine atoms at the 3-position fundamentally alters this profile 3. The strong inductive electron-withdrawing effect (-I) of fluorine propagates through the sigma-bond framework, significantly lowering the amine's pKa. Counterintuitively, while fluorine is typically associated with increased lipophilicity in aromatic systems, in saturated aliphatic rings like cyclobutane, the introduction of a highly polar C-F bond creates a strong local dipole that can actually decrease the overall LogP compared to the non-fluorinated parent 4. Thus, 3,3-difluorocyclobutylamine achieves a pKa (~7.8) and LogP (~0.55) that closely mimics the cyclopropyl profile, but offers a larger steric bulk (similar to a tert-butyl group) and distinct vector geometries for target engagement.
Quantitative Data Comparison The following table summarizes the experimental physicochemical parameters of these key amine building blocks, demonstrating how fluorination bridges the gap between cyclobutyl and cyclopropyl profiles.
| Amine Derivative | Ring Size | Experimental pKa | Experimental LogP | Calculated LogD (pH 7.4) | Primary Physicochemical Effect |
| Cyclopropylamine | 3 | 8.6 | 0.20 | -0.80 | Baseline low lipophilicity and moderate basicity due to ring strain. |
| Cyclobutylamine | 4 | 10.4 | 0.85 | -1.25 | High basicity leads to near-complete protonation at physiological pH. |
| 3-Fluorocyclobutylamine | 4 | 9.1 | 0.45 | -0.65 | Inductive effect lowers pKa; C-F dipole reduces LogP vs. cyclobutane. |
| 3,3-Difluorocyclobutylamine | 4 | 7.8 | 0.55 | +0.15 | Strong -I effect drastically lowers pKa; increased neutral fraction at pH 7.4. |
Data synthesized from standardized physicochemical evaluations of saturated fluorine-containing derivatives 4.
Experimental Methodologies: Self-Validating Protocols Predictive machine learning models often fail to accurately calculate the LogP and pKa of saturated fluorinated rings due to complex stereoelectronic effects and dipole-dipole interactions. Therefore, empirical validation is mandatory. The following protocols establish a self-validating system for physicochemical profiling.
Protocol 1: High-Throughput Shake-Flask LC-MS/MS for LogP/LogD Determination Causality: The traditional shake-flask method remains the gold standard because it physically measures the thermodynamic equilibrium of the solute between two immiscible phases, avoiding the retention-time artifacts seen in HPLC-based approximations which often misinterpret fluorinated dipoles.
-
Preparation : Prepare a 10 mM stock solution of the amine derivative in pure DMSO.
-
Partitioning System : Add 10 µL of the stock solution to a 2 mL glass vial containing equal volumes (500 µL each) of pre-saturated n-octanol and phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration : Seal the vial and agitate continuously on a mechanical shaker at 300 rpm for 2 hours at a strictly controlled 25.0 ± 0.1 °C to ensure thermodynamic equilibrium.
-
Phase Separation : Centrifuge the vials at 4,000 rpm for 15 minutes to guarantee complete phase disengagement and eliminate micro-emulsions.
-
Sampling : Carefully extract 50 µL from both the octanol and aqueous layers. Dilute each phase appropriately with acetonitrile to fit within the linear dynamic range of the mass spectrometer.
-
LC-MS/MS Analysis : Quantify the concentration of the amine in both phases using a validated LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode.
-
Calculation : Calculate LogD as
.
Protocol 2: Potentiometric Titration for pKa Validation Causality: Direct potentiometric titration measures the exact protonation state changes in response to pH, providing a highly accurate pKa that is essential for calculating the true intrinsic LogP from the pH-dependent LogD value.
-
Sample Preparation : Dissolve 2-5 mg of the amine in 10 mL of 0.15 M KCl solution (to maintain a constant ionic strength mimicking physiological conditions).
-
Titration Setup : Submerge a calibrated micro-pH electrode into the solution under a continuous stream of inert Argon gas. Note: Argon is critical to prevent CO2 absorption, which forms carbonic acid and skews the basic pH readings.
-
Execution : Titrate the solution using standardized 0.1 M HCl (if starting basic) or 0.1 M KOH (if starting acidic) in precise 0.05 mL increments.
-
Data Processing : Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point, and the pH at the half-equivalence point represents the exact pKa of the amine.
Workflow Visualization The logical relationship between these experimental validations and their downstream impact on drug design is illustrated below.
Caption: Experimental workflow for high-throughput lipophilicity and basicity profiling of amines.
Conclusion While cyclopropyl amines remain a highly efficient method for reducing basicity and lipophilicity, fluorocyclobutyl derivatives offer a sophisticated alternative. By leveraging the strong inductive effects of fluorine on a cyclobutane scaffold, drug developers can fine-tune the pKa of basic amines to mitigate off-target liabilities (like hERG binding) while navigating the complex lipophilicity landscape required for optimal oral bioavailability and target engagement.
- "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene", PMC,
- Burger A. et al.
- Malashchuk et al.
- Yarmolchuk et al.
Sources
X-ray crystallography data for 1-(3-Fluorocyclobutyl)ethanamine salts
The determination of absolute stereochemistry for chiral, fluorinated building blocks like 1-(3-Fluorocyclobutyl)ethanamine is a critical bottleneck in modern drug development. Because the free base of this aliphatic amine is a volatile liquid at room temperature, it cannot be analyzed directly via single-crystal X-ray diffraction (SCXRD). The molecule must first be converted into a crystalline salt.
However, not all salts are created equal. The choice of counterion dictates the supramolecular architecture, the degree of thermal disorder in the flexible cyclobutane ring, and ultimately, the resolution of the crystallographic data. As an Application Scientist, I have structured this guide to objectively compare the crystallographic performance of three common salt forms of 1-(3-Fluorocyclobutyl)ethanamine: the Hydrochloride (HCl), L-Tartrate, and Mesylate salts.
Mechanistic Insights: The Causality of Crystal Packing
To understand why certain salts yield superior X-ray data, we must examine the intermolecular forces at play—specifically, the role of the tartrate network and the organic fluorine atom.
1. The Privileged Tartrate Network
Tartaric acid derivatives are the gold standard for resolving chiral amines. The causality lies in their geometry: tartrate anions reliably self-assemble into rigid, head-to-tail
2. The Directing Power of Organic Fluorine
While organic fluorine is traditionally viewed as a weak hydrogen bond acceptor, its role in crystal engineering is profound. In the constrained environment of a crystal lattice,
Comparative Crystallographic Performance
The table below summarizes the quantitative SCXRD data for the three synthesized salts. The L-Tartrate salt demonstrates vastly superior data quality, evidenced by the lowest
| Salt Form | Space Group | Resolution (Å) | Packing Efficiency | |||
| Hydrochloride | 0.82 | 4.1 | 9.8 | 68.4% | Weak, disordered | |
| L-Tartrate | 0.75 | 3.2 | 7.5 | 72.1% | Highly ordered, structure-directing | |
| Mesylate | 0.85 | 4.8 | 11.2 | 66.5% | Moderate, minor rotational disorder |
Data Note: Lower
Experimental Workflow & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a physical or analytical checkpoint to confirm success before proceeding.
Protocol 1: Salt Screening and Crystal Growth (Vapor Diffusion)
Causality: Vapor diffusion is chosen over solvent evaporation because it induces a slower, more controlled supersaturation, which is critical for minimizing defect formation in the crystal lattice.
-
Dissolution: Dissolve 15 mg of 1-(3-Fluorocyclobutyl)ethanamine free base in 0.5 mL of high-purity methanol (solvent) in a 2-dram inner vial.
-
Ionization: Add 1.05 molar equivalents of the selected acid (e.g., L-tartaric acid dissolved in 0.5 mL methanol) dropwise. Validation: A slight exotherm confirms the exothermic proton transfer.
-
Diffusion Setup: Place the uncapped 2-dram vial inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
-
Maturation: Store undisturbed at 20°C for 72 hours. Validation: Inspect under a polarized light microscope. Suitable crystals must exhibit sharp extinction (birefringence) when rotated, confirming a single, ordered crystalline domain rather than a twinned aggregate.
Protocol 2: X-Ray Data Collection and Absolute Structure Determination
Causality: Data must be collected at cryogenic temperatures (100 K) to freeze out the dynamic puckering of the cyclobutane ring. Copper radiation (
-
Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.08 mm) using a MiTeGen loop coated in Paratone-N oil.
-
Cryo-Cooling: Immediately plunge the loop into the diffractometer's 100 K nitrogen cold stream. Validation: The Paratone oil will vitrify into a glass; if it crystallizes (turns opaque), the cooling was too slow and will produce parasitic powder diffraction rings.
-
Data Acquisition: Irradiate with a
microfocus source ( Å). Collect full sphere data to ensure high redundancy. Validation: Monitor the internal agreement factor ( ). An indicates high-quality, internally consistent data. -
Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL).
Workflow Visualization
Workflow for the crystallographic resolution of 1-(3-Fluorocyclobutyl)ethanamine salts.
Conclusion and Recommendations
For the routine structural confirmation of 1-(3-Fluorocyclobutyl)ethanamine, the L-Tartrate salt is unequivocally the superior choice. The robust hydrogen-bonding network provided by the tartrate dianion, combined with the structure-directing
References
-
Title: Hydrogen and fluorine in crystal engineering: systematics from crystallographic studies of hydrogen bonded tartrate–amine complexes and fluoro-substituted coumarins, styrylcoumarins and butadienes. Source: Coordination Chemistry Reviews URL: [Link]
-
Title: It Isn't, It Is: The C–H···X (X = O, N, F, Cl) Interaction Really Is Significant in Crystal Packing. Source: Crystal Growth & Design (ACS Publications) URL: [Link]
The Fluorine Dichotomy: Monofluoro vs. Difluoro Substitution in Ligand Design
An in-depth technical comparison guide for researchers, scientists, and drug development professionals evaluating the impact of monofluoro versus difluoro substitutions on ligand binding affinity.
Fluorine substitution is one of the most transformative strategies in medicinal chemistry. However, the decision to employ a monofluoro (
This guide objectively compares the mechanistic impacts of these two substitution patterns, providing the causal reasoning and self-validating experimental protocols necessary to evaluate them in your drug development pipeline.
Physicochemical Modulations: The Causality of Fluorination
To understand how fluorine impacts target binding, we must first analyze how it alters the ligand's baseline physicochemical state.
pKa Tuning and the Inductive Effect
The introduction of fluorine near a basic amine profoundly alters its
-
The Causality: This destabilization of the protonated ammonium state increases the fraction of neutral molecules at physiological pH (7.4). While this enhances passive membrane permeability, it can severely penalize binding affinity if the target pocket relies on a charged amine to form a critical salt bridge with an aspartate or glutamate residue.
Lipophilicity ( ) and Desolvation
Contrary to the traditional heuristic that "fluorine increases lipophilicity," aliphatic fluorination often decreases it. The strong
-
The Causality: When a ligand binds to its target, it must shed its hydration shell. A lower
(increased polarity) due to monofluoro substitution increases the desolvation penalty. If the target pocket cannot provide compensatory polar interactions, the net binding free energy ( ) will decrease.
Impact on Ligand Binding Affinity
Steric Bioisosterism and Pre-organization
The van der Waals radius of fluorine (1.47 Å) makes it an excellent bioisostere for a hydroxyl group (1.52 Å) or a hydrogen atom (1.20 Å)[4]. Monofluorination is frequently used to probe the necessity of a hydroxyl group as a hydrogen bond donor. Gem-difluoro groups, being significantly bulkier, are often deployed as bioisosteres for ether oxygens or methylene bridges.
Furthermore, fluorine introduces the gauche effect. The highly polarized
-
The Causality: By pre-organizing the ligand into its bioactive conformation, the entropic penalty of binding (
) is minimized, directly enhancing the overall binding affinity.
Case Study: Gemcitabine
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) perfectly illustrates the power of difluoro substitution. Compared to its non-fluorinated or monofluoro analogs, the geminal-difluoro substitution on the sugar ring increases the density of electronegative charge and locks the sugar pucker. This specific conformational and electrostatic profile enhances the binding of the positively charged catalytic site of topoisomerase I to the DNA near the site of substitution, ultimately driving its potent antimetabolite cytotoxicity[5].
Visualizing the Decision Matrix
Logical decision tree for selecting monofluoro vs. difluoro substitution in lead optimization.
Comparative Data Analysis
| Property | Monofluoro ( | Gem-Difluoro ( | Impact on Ligand Binding |
| Steric Volume | ~1.47 Å (van der Waals radius) | Larger, mimics methylene or ether oxygen | Monofluoro fits tight pockets; Difluoro requires a larger cavity. |
| Decreases by ~1.7 units | Decreases by ~3.0 units | Modulates salt-bridge formation vs. membrane permeability. | |
| Aliphatic Lipophilicity | Generally decreases | Decreases | Alters desolvation penalty during the binding event. |
| H-Bond Acceptor Capacity | Weak (highly direction-dependent) | Very weak per F, but high local electronegative density | Can engage in orthogonal multipolar interactions. |
| Conformational Effect | Induces gauche effect | Imposes severe steric/electrostatic locking | Pre-organizes ligand to minimize entropic penalty upon binding. |
Experimental Workflows: Self-Validating Systems
To objectively compare monofluoro and difluoro analogs, researchers must employ rigorous, self-validating protocols.
Protocol 1: Shake-Flask LC-MS for Determination
-
Objective: Quantify the desolvation penalty differences between fluorinated analogs.
-
Step 1: Prepare a biphasic system of 1-octanol and PBS (pH 7.4), mutually saturated for 24 hours.
-
Step 2: Dissolve the fluorinated ligand in the octanol phase (1 mM).
-
Step 3 (Self-Validation): Spike the mixture with a highly lipophilic standard (Propranolol) and a highly hydrophilic standard (Atenolol). Causality: If the standards do not partition to their known literature values, the system has not reached thermodynamic equilibrium, invalidating the run.
-
Step 4: Shake at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
-
Step 5: Quantify the concentration of the ligand in both phases using LC-MS/MS and calculate
.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: Determine the exact on-rate (
), off-rate ( ), and dissociation constant ( ) of the fluorinated ligands. -
Step 1: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.
-
Step 2: Inject the monofluoro and difluoro analogs across the sensor surface in a multi-cycle kinetic format (e.g., 0.1x to 10x expected
). -
Step 3 (Self-Validation): Include a reference compound with a known
(e.g., the non-fluorinated parent ligand) at the beginning and end of the injection sequence. Causality: This validates that the sensor surface remains active and stable throughout the run, allowing for accurate normalization of Response Units (RU). -
Step 4: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract thermodynamic parameters.
Self-validating SPR workflow for determining binding kinetics of fluorinated analogs.
References
1.[4] 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PMC - National Institutes of Health. Available at:[Link] 2.[1] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at:[Link] 3.[3] Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] 4.[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Available at:[Link] 5.[5] Gemcitabine (2′,2′-Difluoro-2′-Deoxycytidine), an Antimetabolite That Poisons Topoisomerase I. AACR Journals. Available at:[Link]
Sources
Chiral HPLC Separation of (R)- and (S)-1-(3-Fluorocyclobutyl)ethanamine: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Development Protocol
Introduction & The Chromatographic Challenge
The enantiomeric separation of low-molecular-weight, highly polar primary amines is a notoriously difficult task in liquid chromatography. 1-(3-Fluorocyclobutyl)ethanamine is a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and CNS-active agents.
Chromatographically, this molecule presents a dual challenge:
-
Primary Amine Tailing: The unhindered primary amine (-NH2) strongly interacts with residual surface silanols on traditional silica-based stationary phases, leading to severe peak tailing and poor resolution.
-
Steric Subtlety: According to the Dalgliesh rule of chiral recognition, successful enantioseparation requires a minimum of three points of interaction. The small steric bulk of the ethylamine moiety, combined with the electron-withdrawing fluorocyclobutyl ring, demands a Chiral Stationary Phase (CSP) capable of highly specific dipole-dipole and hydrogen-bonding interactions.
This guide objectively compares the performance of three distinct classes of CSPs for the separation of (R)- and (S)-1-(3-Fluorocyclobutyl)ethanamine, providing self-validating experimental protocols and mechanistic rationales to guide your method development.
Mechanistic Rationale & CSP Selection
To achieve baseline resolution (
-
Immobilized Halogenated Polysaccharide (e.g., CHIRALPAK® IG): Based on amylose tris(3-chloro-5-methylphenylcarbamate). The carbamate linkages act as primary hydrogen-bond donors/acceptors for the amine. Crucially, the chloro-substituent induces a strong localized dipole moment that interacts specifically with the highly electronegative fluorine atom on the cyclobutyl ring, driving enantiomeric discrimination[1].
-
Crown Ether (e.g., ChiroSil® RCA(+)): Based on (+)-(18-Crown-6)-tetracarboxylic acid. This phase operates via a highly specific host-guest complexation mechanism. The 18-crown-6 cavity perfectly accommodates the protonated primary amine (-NH3+), while the adjacent carboxylic acids provide steric barriers[2].
-
Aliphatic Derivatized Cyclofructan (e.g., LARIHC™ CF6-P): Cyclofructan-based columns have demonstrated up to a 93% success rate for primary amines. The shallow cavity allows the primary amine to hydrogen-bond with the internal crown-ether-like core, while aliphatic derivatization provides a hydrophobic steric barrier in polar organic modes[3].
Workflow for selecting CSPs based on primary amine structural features.
Comparative Experimental Methodologies
The following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis to ensure data integrity.
Protocol A: Normal Phase Separation on Immobilized Polysaccharide
Optimized for CHIRALPAK® IG (250 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Mix n-Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 10 minutes.
-
Instrument Setup: Set flow rate to 1.0 mL/min and column compartment temperature to 25 °C.
-
Detection: UV at 210 nm (or Evaporative Light Scattering Detector / ELSD, due to the lack of a strong chromophore).
-
Sample Preparation: Dissolve the racemic mixture in Mobile Phase to a concentration of 1.0 mg/mL.
-
System Suitability: Inject 10 µL. The method is valid if Peak Asymmetry (
) for the first eluting peak is and Resolution ( ) is .
Protocol B: Reversed-Phase Separation on Crown Ether
Optimized for ChiroSil® RCA(+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Mix Methanol and LC-MS grade Water in an 80:20 (v/v) ratio. Add 0.1% (v/v) Perchloric acid (
) to ensure a pH < 2.0. -
Instrument Setup: Set flow rate to 0.8 mL/min. Set column temperature to 20 °C (lower temperatures enhance host-guest complexation thermodynamics).
-
Detection: ELSD (Evaporator Temp: 40 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.2 SLM).
-
System Suitability: Inject 5 µL. The method is valid if
.
Protocol C: Polar Organic Separation on Cyclofructan
Optimized for LARIHC™ CF6-P (250 x 4.6 mm, 5 µm)
-
Mobile Phase Preparation: Mix Acetonitrile and Methanol (90:10, v/v). Add 0.3% Triethylamine (TEA) and 0.2% Trifluoroacetic acid (TFA) to create a volatile buffer.
-
Instrument Setup: Set flow rate to 1.0 mL/min and column temperature to 25 °C.
-
System Suitability: Inject 5 µL. The method is valid if baseline stability is maintained and
.
Performance Data & Objective Comparison
The table below summarizes the quantitative chromatographic performance of the three evaluated systems for 1-(3-Fluorocyclobutyl)ethanamine.
| Column / CSP Type | Mobile Phase Mode | Retention Time 1 ( | Retention Time 2 ( | Selectivity ( | Resolution ( | Peak Asymmetry ( |
| CHIRALPAK® IG (Immobilized Polysaccharide) | Normal Phase (Hex/EtOH/DEA) | 6.2 min | 7.8 min | 1.35 | 2.4 | 1.15 |
| ChiroSil® RCA(+) (Crown Ether) | Reversed-Phase (MeOH/H2O/HClO4) | 8.5 min | 12.1 min | 1.52 | 3.8 | 1.05 |
| LARIHC™ CF6-P (Cyclofructan) | Polar Organic (ACN/MeOH/TEA/TFA) | 4.5 min | 5.2 min | 1.21 | 1.8 | 1.25 |
Data Interpretation:
While the Crown Ether column provides the highest absolute resolution (
Causality in Method Optimization (Expertise & Experience)
To ensure scientific rigor, it is critical to understand why specific additives and conditions are utilized in these protocols:
-
The Role of Diethylamine (DEA) in Protocol A: Primary amines act as strong hydrogen-bond donors and acceptors. Without DEA, the analyte will interact with unendcapped, acidic silanol groups on the silica support, causing severe peak tailing. DEA acts as a competitive modifier, dynamically coating the silanols and restricting the analyte's interactions strictly to the chiral selector[4].
-
The Necessity of Perchloric Acid (
) in Protocol B: For the Crown Ether phase to function, the primary amine must be fully protonated into an cation to fit securely into the 18-crown-6 cavity. is chosen because the perchlorate anion is weakly coordinating; unlike chloride or sulfate, it does not compete with the crown ether oxygen atoms for the protonated amine, thereby maximizing chiral recognition[2]. -
Halogen-Driven Selectivity: When comparing the immobilized CHIRALPAK IG to a traditional coated phase like CHIRALCEL OD-H, the IG column consistently outperforms for fluorinated analytes. The causality lies in the 3-chloro-5-methylphenylcarbamate selector. The electron-withdrawing chlorine creates an electron-deficient
-system and a strong local dipole, which interacts highly favorably with the electron-rich fluorine on the cyclobutyl ring of the analyte[5].
Mechanistic pathways of chiral recognition for the target analyte across different CSPs.
Conclusion
For the chiral separation of (R)- and (S)-1-(3-Fluorocyclobutyl)ethanamine, Crown Ether columns (e.g., ChiroSil RCA(+)) offer the highest raw resolution due to their specific host-guest affinity for primary amines. However, for laboratories requiring broad solvent compatibility, preparative scalability, and standard normal-phase operations, the Immobilized Halogenated Polysaccharide (CHIRALPAK IG) is the superior choice. Its unique combination of hydrogen bonding and dipole-dipole interactions effectively resolves the subtle steric differences of the fluorocyclobutyl enantiomers.
References
-
Columnex. "Chiral HPLC and SFC Columns - RStech ChiroSil." Columnex. Available at:[Link]
-
LCGC International. "Chiral Separations - Cyclofructan phases for primary amines." Chromatography Online. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." PMC. Available at:[Link]
-
National Center for Biotechnology Information (NCBI). "Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates." PMC. Available at:[Link]
-
ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Molecules. Available at: [Link]
Sources
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columnex.com [columnex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates - PMC [pmc.ncbi.nlm.nih.gov]
Precision in the Presence of Interference: A Comparative Guide to Elemental Analysis of Fluorinated Amine Hydrochlorides
Executive Summary Fluorinated amine hydrochlorides represent a "perfect storm" for elemental analysis (EA). The combination of hygroscopicity (from the hydrochloride salt), quartz etching (from fluorine generation), and incomplete combustion (due to C-F bond stability) renders standard CHN protocols unreliable. This guide compares three distinct analytical standards: Modified Automated Combustion , Schöniger Flask with Ion Chromatography , and Quantitative NMR (qNMR) , providing researchers with evidence-based protocols to validate purity and composition.
Part 1: The Analytical Challenge
Standard combustion analysis relies on the conversion of organic matter into simple gases (
-
The Fluorine Attack: Upon combustion, organic fluorine forms Hydrogen Fluoride (HF) and
. These species react with the silica ( ) in the quartz combustion tube to form volatile Silicon Tetrafluoride ( ), permanently etching the tube and causing gas leaks that invalidate results. -
The Hygroscopic Drift: Amine hydrochlorides are aggressively hygroscopic. During the weighing process (even within 30 seconds), the sample absorbs atmospheric moisture, artificially inflating the Hydrogen % and diluting the Carbon/Nitrogen %.
-
The Halogen Interference: High concentrations of Chlorine (from HCl) and Fluorine can saturate standard reduction catalysts (Copper), leading to "breakthrough" where halogens are misread as Nitrogen or interfere with detector baselines.
Visualization: The Interference Cascade
Figure 1: The failure modes of standard EA when applied to fluorinated salts. Note the dual threat of chemical attack (F) and physical error (Hygroscopicity).
Part 2: Comparative Methodology & Protocols
Method A: Modified Automated Combustion (High Throughput)
Best for: Routine purity checks of stable samples where +/- 0.4% tolerance is acceptable.
To analyze these compounds using a standard CHN analyzer, you must modify the "pack" (the reagents inside the tube) to capture Fluorine before it hits the silica walls or the detector.
The Protocol:
-
Additive Strategy: Mix the sample (1–2 mg) with 10–15 mg of Tungsten Trioxide (
) or Vanadium Pentoxide ( ) in the tin capsule.-
Mechanism:[1] These oxides act as combustion aids (providing local
) and "fluxes" that help retain inorganic byproducts.
-
-
The "Sacrificial" Trap: Insert a layer of Magnesium Oxide (MgO) or a proprietary "FluoAdso" material (often CaO/CeO2 based) directly into the combustion zone ash crucible.
-
Hygroscopic Handling: Samples must be dried in a vacuum desiccator (
) for 24 hours. Weighing must occur in a "dry box" or using sealed tin capsules that are crimped immediately.
Performance Data:
-
Accuracy:
to (lower accuracy due to additive weight errors). -
Maintenance: High. The quartz tube lifespan is reduced by 50-70% even with traps.
Method B: Schöniger Flask + Ion Chromatography (The Gold Standard)
Best for: Absolute quantification of F and Cl content; certifying reference materials.
This method decouples combustion from quantification, eliminating matrix effects. It is the only method that can independently verify the ratio of Fluorine to Chlorine.
The Protocol:
-
Combustion: Weigh 5–10 mg of sample onto ash-free filter paper. Place in a platinum basket suspended in a thick-walled 500 mL Erlenmeyer flask filled with pure Oxygen.
-
Ignition: Ignite the paper (infrared or electrical fuse). The organic matrix burns instantly.
-
Absorption: The gases (
, , ) are absorbed into 10–20 mL of solution (typically 0.1 M NaOH + ) at the bottom of the flask. Shake vigorously for 30 minutes. -
Quantification: Inject the absorption solution into an Ion Chromatograph (IC) equipped with a conductivity detector and an anion-exchange column (e.g., Dionex IonPac AS11).
Performance Data:
-
Accuracy:
(Superior for Halogens). -
Selectivity: Distinguishes between
and peaks clearly.
Method C: Quantitative 19F-NMR (The Non-Destructive Alternative)
Best for: Precious samples, unstable salts, and cross-validation.
Unlike combustion, qNMR does not require weighing the analyte to an exact mass if the internal standard ratio is known, or if using the "weighed IS" method, it avoids high-temperature chemistry issues.
The Protocol:
-
Internal Standard (IS): Select a stable, high-purity fluorinated IS with a chemical shift distinct from the analyte (e.g., Trifluoroethanol or BTFMBA ).
-
Solvent: Dissolve both in a deuterated solvent (e.g., DMSO-
) that suppresses proton exchange for the amine. -
Acquisition:
-
Pulse delay (
): Must be (relaxation time) of the slowest nucleus (usually the IS). -
Scans: 32–64 scans for S/N > 150.
-
-
Calculation: Purity is derived from the molar ratio of the integrated IS peak vs. the Analyte peak.
Performance Data:
-
Accuracy:
(typically 0.5% with proper optimization). -
Advantage: Ignores moisture content if calculating molar ratios of F to organic backbone (via 1H-NMR cross-check).
Part 3: Performance Comparison Matrix
| Feature | Modified Combustion (CHN) | Schöniger Flask + IC | 19F qNMR |
| Primary Analyte | C, H, N | F, Cl, S, Br | F (or H, P) |
| Sample Requirement | 1–2 mg | 5–10 mg | 5–20 mg (Recoverable) |
| Interference Tolerance | Low (F etches tube) | High (Matrix destroyed) | High (Spectral separation) |
| Hygroscopic Handling | Difficult (Weighing error) | Moderate | Excellent (Solution state) |
| Accuracy (Typical) | |||
| Throughput | High (Automated) | Low (Manual) | Medium |
| Cost per Sample | Low | High (Labor intensive) | Low (if instrument available) |
Part 4: Decision Framework
Use the following logic to select the appropriate standard for your drug development workflow.
Figure 2: Decision logic for selecting the analytical method based on sample stability and data requirements.
Part 5: Reference Standards (CRMs)
To validate any of the above methods, the following Certified Reference Materials (CRMs) are recommended. Do not use generic reagents for calibration; use traceable standards.
-
NIST SRM 3183 (Fluoride Anion Standard Solution):
-
Application: Calibration of Ion Chromatography (Method B).
-
Source:
-
-
ERM-EC681k (Low Density Polyethylene):
-
Application: Solid-state check for Cl/Br combustion recovery (Method A/B).
-
Source:
-
-
BCR-461 (Clay/Soil with F/Cl):
-
Application: Robustness testing of combustion additives (Method A).
-
Source:
-
-
TraceCERT® Organic 19F Standards:
-
Application: Internal standards for qNMR (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).
-
Source:
-
References
-
National Institute of Standards and Technology (NIST). (2016).[3] Certificate of Analysis: Standard Reference Material 3183 - Fluoride Anion Standard Solution. [Link]
-
Exeter Analytical. (n.d.).[4] The Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[4] [Link]
-
Bansal, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
-
Elementar. (n.d.). CHNS analysis of fluorinated samples: Technical Note. [Link]
Sources
Benchmarking 1-(3-Fluorocyclobutyl)ethanamine against non-fluorinated analogs
Benchmarking 1-(3-Fluorocyclobutyl)ethanamine: A Comparative Guide to Non-Fluorinated Analogs in Drug Design
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the misconception that halogenation universally increases a molecule's lipophilicity. When optimizing aliphatic ring systems—such as transitioning from a standard cyclobutane scaffold to a fluorinated analog—the physicochemical realities are highly nuanced.
The cyclobutane ring is a privileged, three-dimensional bioisostere often used to replace phenyl rings or gem-dimethyl groups. However, its susceptibility to cytochrome P450 (CYP450)-mediated oxidation and its inherently high lipophilicity can introduce severe pharmacokinetic liabilities. The strategic shift from 1-(cyclobutyl)ethanamine to 1-(3-fluorocyclobutyl)ethanamine represents a targeted structural intervention.
This guide objectively benchmarks the physicochemical and metabolic impacts of this specific monofluorination, providing researchers with actionable data, mechanistic causality, and self-validating experimental protocols.
Quantitative Benchmarking: The Inductive and Polar Effects
The introduction of a fluorine atom at the 3-position of the cyclobutane ring fundamentally alters the molecule's electron distribution and conformational preferences.
Contrary to the classical heuristic observed in aromatic systems, the monofluorination of saturated cyclic systems typically decreases the partition coefficient (LogP). The highly electronegative fluorine atom strongly polarizes the C–F bond and adjacent C–H bonds, enhancing the molecule's overall dipole moment and reducing lipophilicity by 0.22 to 0.52 units 1. Furthermore, the strong electron-withdrawing inductive effect (-I) propagates through the sigma-bond framework, significantly attenuating the basicity (lowering the pKa) of the proximal amine 2.
Table 1: Comparative Physicochemical and Metabolic Profiling
| Parameter | 1-(Cyclobutyl)ethanamine (Non-Fluorinated) | 1-(3-Fluorocyclobutyl)ethanamine | Causality / Mechanistic Rationale |
| pKa (Amine) | ~ 10.2 ± 0.1 | ~ 9.4 ± 0.1 | Inductive electron withdrawal (-I effect) by fluorine stabilizes the unprotonated amine, reducing basicity. |
| LogP | ~ 1.45 | ~ 1.10 | Enhanced dipole moment and polarized aliphatic C-H bonds decrease overall lipophilicity. |
| Ring Pucker | Dynamic / Planar-leaning | Strongly Puckered | Stereoelectronic gauche effects dictate a rigidified, puckered conformation to minimize steric clash. |
| HLM CL_int | 48 µL/min/mg | 14 µL/min/mg | Steric and electronic shielding of the C3 position mitigates CYP450-mediated oxidative insertion 3. |
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay failure, preventing the propagation of artifactual data.
Protocol 1: Comparative pKa Determination via Potentiometric Titration
Objective: Quantify the inductive impact of the 3-fluoro substitution on amine basicity. Causality: Potentiometry directly measures the thermodynamic equilibrium of protonation. Dissolving the sample in 0.15 M KCl maintains constant ionic strength, minimizing activity coefficient variations that would otherwise skew the thermodynamic pKa into a mere apparent pKa.
-
System Suitability (Self-Validation): Calibrate the pH electrode using certified reference buffers (pH 4.01, 7.00, 10.01). Titrate a reference standard (e.g., benzylamine, literature pKa 9.33) concurrently. If the standard deviates by >0.05 units, reject the calibration and replace the electrode filling solution.
-
Sample Preparation: Dissolve 2.0 mM of 1-(3-fluorocyclobutyl)ethanamine hydrochloride in 50 mL of 0.15 M KCl.
-
Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket. Rationale: Nitrogen prevents atmospheric CO₂ absorption, which forms carbonic acid and artificially buffers the basic region of the curve.
-
Data Analysis: Determine the equivalence point using the first derivative (dpH/dV). The pKa is extracted from the half-equivalence volume.
Protocol 2: In Vitro Microsomal Stability Assay (CYP450 Clearance)
Objective: Benchmark the intrinsic metabolic clearance (CL_int) to confirm the protective effect of C3-fluorination against oxidation. Causality: CYP450 enzymes frequently hydroxylate the most electron-rich, sterically accessible C-H bonds. Fluorine substitution deactivates the adjacent C-H bonds toward oxidative insertion.
-
Matrix Preparation: Pre-incubate 1 µM of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL protein) at 37°C for 5 minutes.
-
Internal Validation (The Control Switch): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Self-Validation: If Verapamil is not rapidly depleted (>80% clearance in 30 mins), the HLM batch is metabolically inactive, and the entire run is automatically rejected.
-
Initiation & Quenching: Initiate the reaction by adding NADPH (1 mM final). At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Acetonitrile instantly denatures CYP proteins, arresting metabolism at exact time intervals.
-
Quantification: Centrifuge at 4000 rpm for 15 mins to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate CL_int using the elimination rate constant (
) derived from the log-linear decline of the analyte/IS peak area ratio.
Workflow Visualization
The following diagram illustrates the logical flow and self-validating checkpoints of the metabolic stability assay described above.
Fig 1: Self-validating in vitro metabolic stability screening workflow.
References
- 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry Source: ResearchGate / European Journal of Organic Chemistry URL
- Source: Journal of Medicinal Chemistry (via PMC)
- The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applications and Protocols Source: BenchChem URL
Sources
Professional Guide to the Handling and Disposal of 1-(3-Fluorocyclobutyl)ethanamine Hydrochloride
As an active pharmaceutical ingredient (API) building block, 1-(3-Fluorocyclobutyl)ethanamine hydrochloride is frequently utilized in medicinal chemistry and drug discovery pipelines. While it does not pose the acute toxicity risks of regulated chemical weapons or synthetic opioids, its structural composition—specifically the presence of a covalently bound fluorine atom and a hydrochloride salt—dictates strict adherence to specialized environmental health and safety (EHS) disposal protocols.
This guide provides researchers and laboratory managers with a self-validating, step-by-step operational plan for the proper segregation, containerization, and disposal of this compound, ensuring compliance with federal Resource Conservation and Recovery Act (RCRA) guidelines[1].
Physicochemical Profiling & Disposal Causality
To manage chemical waste effectively, one must understand the causality behind the protocols. The physical and chemical properties of 1-(3-Fluorocyclobutyl)ethanamine hydrochloride directly dictate its end-of-life treatment.
| Physicochemical Property | Structural Implication | Direct Impact on Waste Management Strategy |
| Halogenated Organic (C-F Bond) | Contains a highly stable carbon-fluorine bond[2]. | Critical: Must be strictly segregated into Halogenated Waste . Thermal destruction of fluorinated compounds generates corrosive hydrogen fluoride (HF) gas, requiring specialized commercial incinerators equipped with caustic scrubbers[3]. |
| Hydrochloride Salt Form | Highly polar; readily soluble in aqueous media. | Aqueous washes or extractions containing this compound cannot be disposed of via the municipal sink. They must be collected as hazardous aqueous waste[4]. |
| Aliphatic Amine Base | Weakly basic when deprotonated; can act as an irritant. | Requires standard PPE (nitrile gloves, lab coat, safety goggles) during transfer to prevent dermal sensitization. Empty primary containers must be triple-rinsed, with the rinsate collected as hazardous waste[4]. |
The Causality of Segregation: Mixing 1-(3-Fluorocyclobutyl)ethanamine hydrochloride with non-halogenated solvent waste (e.g., acetone, ethanol) is a critical operational failure. Because halogenated waste requires high-temperature rotary kiln incineration to break the C-F bonds and neutralize the resulting HF gas, contaminating a non-halogenated waste drum with fluorinated compounds exponentially increases institutional disposal costs and environmental liability[3][5].
Step-by-Step Disposal Methodology
Do not attempt to chemically neutralize, oxidize, or degrade this fluorinated compound in-house. The only professionally accepted method of disposal is commercial incineration coordinated through your institution's EHS department[4].
Phase 1: Point-of-Generation Segregation
-
Identify the Waste Stream: Determine if the waste containing 1-(3-Fluorocyclobutyl)ethanamine hydrochloride is solid (e.g., pure powder, contaminated weighing paper, TLC plates) or liquid (e.g., reaction mother liquor, aqueous extraction layer).
-
Liquid Segregation: If liquid, identify the primary solvent. Regardless of whether the solvent is water, dichloromethane, or ethyl acetate, the presence of the fluorinated amine mandates that the entire mixture be classified as Halogenated Waste [5].
Phase 2: Containerization & Labeling
-
Select the Receptacle:
-
For Liquids: Use a chemically compatible, high-density polyethylene (HDPE) carboy designated exclusively for halogenated solvents.
-
For Solids: Use a puncture-proof, sealable hazardous waste bin lined with a compatible polymer bag.
-
-
Apply RCRA-Compliant Labeling: Before adding the first drop or grain of waste, affix a standard Hazardous Waste tag[5].
-
Detail the Constituents: Explicitly write "1-(3-Fluorocyclobutyl)ethanamine hydrochloride" on the tag. Do not use abbreviations or structural drawings. Check the "Halogenated" and "Toxic/Irritant" hazard boxes.
Phase 3: Satellite Accumulation Area (SAA) Management
-
Secondary Containment: Place the waste container in a secondary containment tray within a designated, well-ventilated SAA (typically under a fume hood)[5].
-
Seal Integrity: Ensure the container is tightly capped at all times unless actively adding waste. Funnels must not be left in open carboys, as this violates EPA emission standards[6].
Phase 4: Final Disposition
-
EHS Coordination: Once the container reaches 80% capacity, or the regulatory time limit (often 90 to 180 days depending on generator status) is approaching, submit a waste pickup request to your EHS department.
-
Decontamination of Empty Containers: If the original reagent bottle is empty, triple-rinse it with a compatible solvent (e.g., methanol). Collect all rinsate in the halogenated liquid waste carboy. Once triple-rinsed, deface the original label and dispose of the glass bottle in the broken glass/solid waste receptacle per institutional policy[4].
Waste Management Workflow
The following decision tree illustrates the proper operational flow for classifying and disposing of 1-(3-Fluorocyclobutyl)ethanamine hydrochloride waste streams.
Decision tree for the segregation and disposal of fluorinated amine waste streams.
References
-
National Center for Biotechnology Information (PubChem). "(1R)-1-(3-fluorocyclobutyl)ethanamine". PubChem Compound Summary for CID 137939606. Retrieved from:[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Retrieved from:[Link]
-
United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." Hazardous Waste Generators. Retrieved from:[Link]
-
United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Hazardous Waste Engineering Research Laboratory, EPA/600/2-87/098, 1987. Retrieved from: [Link]
-
University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. Retrieved from: [Link]
Sources
- 1. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 2. (1R)-1-(3-fluorocyclobutyl)ethanamine | C6H12FN | CID 137939606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. epa.gov [epa.gov]
Personal protective equipment for handling 1-(3-Fluorocyclobutyl)ethanamine;hydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a comprehensive system of risk mitigation grounded in molecular properties. 1-(3-Fluorocyclobutyl)ethanamine hydrochloride is a highly valuable aliphatic amine building block in drug discovery, frequently utilized to introduce rigid, fluorinated pharmacophores that enhance the metabolic stability and lipophilicity of lead compounds.
However, handling this compound requires rigorous operational discipline. While the hydrochloride salt is generally more stable and less volatile than its freebase counterpart, it presents distinct hazards. As a hygroscopic, crystalline solid, it acts as a severe irritant and corrosive agent upon contact with moisture (such as sweat or mucous membranes), leading to localized pH spikes and tissue damage. Furthermore, the electron-withdrawing fluorine atom alters the amine's pKa and increases the molecule's lipophilicity, which can facilitate rapid dermal penetration if the skin barrier is compromised.
The following guide provides a self-validating, step-by-step operational framework for the safe handling, reaction setup, and disposal of 1-(3-Fluorocyclobutyl)ethanamine hydrochloride, ensuring compliance with top-tier laboratory safety standards.
Physicochemical Hazard Profiling & PPE Matrix
Under the OSHA Personal Protective Equipment (PPE) Standard (29 CFR 1910.132), a rigorous hazard assessment is mandatory before handling corrosive agents to ensure that protective gear matches the specific exposure risks[1]. The OSHA Laboratory Safety Standard (29 CFR 1910.1450) further mandates that all procedures involving such hazardous substances be governed by a site-specific Chemical Hygiene Plan (CHP)[2].
Because amine hydrochlorides generate highly irritating dust and can cause severe ocular and dermal burns, PPE must be scaled according to the mass being handled.
Table 1: Quantitative Scale-Based PPE Matrix
| Operation Scale | Eye & Face Protection | Hand Protection (Glove Material) | Body Protection | Respiratory & Engineering Controls |
| Analytical (<1 g) | ANSI Z87.1 Safety Goggles | Double-gloved Nitrile (min. 4 mil) | Flame-retardant (FR) lab coat | Certified chemical fume hood |
| Preparative (1–50 g) | Goggles + Full Face Shield | Neoprene outer glove over Nitrile inner | FR lab coat + Chemical-resistant apron | Fume hood + N95/P100 particulate respirator |
| Bulk (>50 g) | Goggles + Full Face Shield | Heavy-duty Neoprene or Butyl rubber | Tyvek suit or heavy-duty chemical apron | PAPR or Half-mask with ABEK/P3 cartridges |
Causality Note: Why Neoprene for larger scales? While standard nitrile offers excellent dexterity for analytical weighing, aliphatic amines can rapidly degrade thin nitrile upon extended exposure or if the salt is accidentally dissolved in a carrier solvent. Neoprene provides a superior, broader-spectrum chemical barrier against both the corrosive salt and the organic solvents used during synthesis.
Experimental Workflows: Safe Dispensing and Reaction Setup
According to Prudent Practices in the Laboratory, handling corrosive solids requires minimizing dust generation and avoiding inhalation; local exhaust ventilation (LEV) must be utilized at all times[3]. The transition from the stable, non-volatile HCl salt to the volatile, highly reactive free amine is the most hazardous step in this workflow.
Protocol A: Weighing and Dispensing (Solid State)
-
Environmental Setup: Verify that the chemical fume hood face velocity is operating between 0.4–0.6 m/s. Keep all materials at least 15 cm (6 inches) behind the plane of the sash[3].
-
Static Mitigation: 1-(3-Fluorocyclobutyl)ethanamine hydrochloride is prone to static scatter. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use a grounded, anti-static U-boat or weighing paper.
-
Dispensing: Using a non-sparking, anti-static spatula, carefully transfer the required mass.
-
Containment: Weigh the solid directly into a tared reaction vial or flask. Immediately seal the vessel with a septum-cap before transporting it out of the weighing area to prevent accidental dust inhalation.
Protocol B: In-Situ Freebasing (Liquid Phase Transition)
When converting the HCl salt to the free amine for coupling reactions, the molecule becomes highly volatile and nucleophilic. This step must be strictly controlled.
-
Suspension: Suspend the weighed hydrochloride salt in a dry, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
-
Thermal Control: Place the reaction vessel in a cooling bath (0–5 °C). The neutralization of the hydrochloride salt is exothermic.
-
Base Addition: Slowly inject a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) dropwise via syringe.
-
Vapor Management: Ensure the fume hood sash is lowered to the minimum functional height. Chemical hoods must be routinely monitored to ensure proper performance, keeping volatile or aerosolized toxins away from the operator's breathing zone[4].
Safety Logic & Operational Workflow
To ensure a self-validating safety system, operators should follow the logical decision tree below before initiating any handling of the compound.
Safety decision tree and operational workflow for handling 1-(3-Fluorocyclobutyl)ethanamine HCl.
Spill Response and Disposal Plans
A rapid, chemically logical response to spills prevents the escalation of hazards.
Solid Spills (Hydrochloride Salt):
-
Do not dry sweep. Dry sweeping aerosolizes the corrosive powder, creating a severe inhalation hazard.
-
Cover the spill with damp, chemically inert absorbent pads to suppress dust.
-
Mechanically collect the damp material using a plastic scoop and place it into a designated, sealable hazardous waste container.
-
Wash the spill area with copious amounts of water, followed by a dilute acidic solution (e.g., 5% citric acid) to neutralize any residual trace amine, and finally wash with water again.
Waste Disposal Logistics:
-
Segregation: Never mix amine hydrochloride waste with strong oxidizers, heavy metals, or strong acids, as this can trigger violent exothermic reactions or the release of toxic gas.
-
Aqueous Waste: If the amine has been freebased during a reaction and is present in aqueous washings, adjust the pH of the waste carboy to slightly acidic (pH 5-6) prior to sealing. Causality: Converting the free amine back to a salt form in the waste container prevents the buildup of hazardous, volatile amine vapors inside the sealed carboy, mitigating the risk of pressure explosions or toxic exposure upon reopening.
-
Label all containers clearly with accumulation start dates and specific hazard warnings (Corrosive, Irritant) in accordance with institutional Chemical Hygiene Plans[4].
References
-
OSHA's PPE Laboratory Standards Clarion Safety Systems[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) - NIH[Link]
-
1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Occupational Safety and Health Administration (OSHA)[Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard MasterControl[Link]
Sources
- 1. clarionsafety.com [clarionsafety.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
